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  • Product: Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine
  • CAS: 1341799-64-1

Core Science & Biosynthesis

Foundational

Process Chemistry and Synthetic Pathways for Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine

Executive Summary Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine (CAS 1341799-64-1), commonly referred to as N-methyl-1-(2-isopropylpyrimidin-5-yl)methanamine, is a critical heterocyclic building block in modern me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine (CAS 1341799-64-1), commonly referred to as N-methyl-1-(2-isopropylpyrimidin-5-yl)methanamine, is a critical heterocyclic building block in modern medicinal chemistry. Its structural motif—an electron-deficient 2-isopropylpyrimidine core appended with a secondary methylamine—is a privileged scaffold utilized in the design of kinase inhibitors and chemokine receptor modulators. Notably, derivatives of this intermediate have been heavily investigated as CCR2 and CCR5 antagonists for the treatment of inflammatory diseases and liver fibrosis ().

This whitepaper details the retrosynthetic logic, mechanistic causality, and validated experimental protocols for synthesizing this compound, contrasting a discovery-scale reductive amination route with a process-optimized direct alkylation route.

Retrosynthetic Strategy & Mechanistic Logic

The assembly of the target molecule relies on the efficient construction of the pyrimidine ring, followed by functionalization at the benzylic C5 position.

  • Disconnection 1 (C–N Bond): Cleavage of the benzylic amine yields a 5-substituted pyrimidine electrophile (either an aldehyde or a chloromethyl derivative) and methylamine.

  • Disconnection 2 (Pyrimidine Core): The pyrimidine ring is constructed via a highly regioselective [3+3] cyclocondensation between an amidine (providing the N–C–N fragment and the C2 isopropyl group) and a 1,3-dielectrophile (providing the C4–C5–C6 fragment).

Mechanistic Causality in Core Assembly

The synthesis commences with the reaction of isobutyramidine hydrochloride with ethyl 3-(dimethylamino)-2-formylacrylate. The use of a dimethylamino enone is highly strategic: the dimethylamino group acts as an excellent leaving group following the initial Michael-type addition of the amidine. This ensures complete regiocontrol during the subsequent intramolecular imine formation and ring closure, avoiding the isomeric mixtures often seen with symmetrical dicarbonyls.

Cyclocondensation_Mechanism N1 Isobutyramidine (Free Base) N2 Michael Addition (β-carbon attack) N1->N2 N3 Elimination (- Dimethylamine) N2->N3 N4 Intramolecular Imine Formation N3->N4 N5 Dehydration (- H2O) N4->N5 N6 Aromatization (Pyrimidine Core) N5->N6

Figure 1: Step-by-step mechanistic flow of the [3+3] cyclocondensation forming the pyrimidine core.

Synthetic Pathways: Discovery vs. Process Optimization

Route A: The Discovery Pathway (Reductive Amination)

In medicinal chemistry discovery settings, reductive amination is the gold standard due to its mildness and broad substrate tolerance. The pyrimidine ester is reduced to an alcohol, oxidized to an aldehyde, and finally coupled with methylamine.

  • Causality of Hydride Selection: Diisobutylaluminum hydride (DIBAL-H) is selected over Lithium Aluminum Hydride (LiAlH₄) to prevent unwanted over-reduction of the electron-deficient pyrimidine ring.

  • Causality of Reductive Amination: The aldehyde is reacted with methylamine using sodium triacetoxyborohydride (NaBH(OAc)₃). As established by , NaBH(OAc)₃ is exceptionally selective; at mildly acidic pH, it reduces the transient iminium ion much faster than the parent aldehyde, preventing the formation of primary alcohol byproducts.

Route B: The Process-Optimized Pathway (Direct Alkylation)

For multi-kilogram scale-up, Route A suffers from poor atom economy (due to the use of MnO₂) and the high cost of borohydride reagents. Route B bypasses the oxidation step entirely by converting the intermediate alcohol to a benzylic chloride, followed by direct nucleophilic substitution with aqueous methylamine.

Synthetic_Strategy cluster_RouteA Route A: Discovery (Reductive Amination) cluster_RouteB Route B: Process (Direct Alkylation) Amidine Isobutyramidine HCl Condensation Cyclocondensation (NaOEt, EtOH) Amidine->Condensation Enamine Ethyl 3-(dimethylamino)- 2-formylacrylate Enamine->Condensation Ester Ethyl 2-isopropylpyrimidine- 5-carboxylate Condensation->Ester Reduction Reduction (DIBAL-H) Ester->Reduction Alcohol (2-Isopropylpyrimidin- 5-yl)methanol Reduction->Alcohol Oxidation Oxidation (MnO2) Alcohol->Oxidation Chlorination Chlorination (SOCl2) Alcohol->Chlorination Aldehyde 2-Isopropylpyrimidine- 5-carbaldehyde Oxidation->Aldehyde RedAm Reductive Amination (MeNH2, NaBH(OAc)3) Aldehyde->RedAm Target Methyl({[2-(propan-2-yl)pyrimidin- 5-yl]methyl})amine RedAm->Target Chloride 5-(Chloromethyl)-2- isopropylpyrimidine Chlorination->Chloride Substitution Substitution (MeNH2 excess) Chloride->Substitution Substitution->Target

Figure 2: Divergent synthetic strategies for the target molecule comparing Discovery and Process routes.

Quantitative Data: Route Comparison

To justify the transition from Route A to Route B during scale-up, quantitative metrics regarding efficiency and environmental impact (E-factor) are summarized below.

MetricRoute A (Discovery)Route B (Process)Causality / Driving Factor
Overall Yield 42% (4 steps)68% (3 steps)Elimination of the oxidation step prevents product loss.
Atom Economy Low (~35%)High (~65%)Route B avoids heavy metal oxidants (MnO₂) and complex hydrides.
E-Factor > 150 kg waste / kg product< 40 kg waste / kg productRoute A requires massive amounts of Celite/MnO₂ filtration waste.
Impurity Profile Primary alcohol (under-oxidation)Tertiary amine (over-alkylation)Route B impurities are easily cleared via acid-base extraction.

Experimental Methodologies (Self-Validating Protocols)

The following protocols detail the scalable Route B (Process Pathway) . Each step is designed as a self-validating system, ensuring that reaction completion and product purity are intrinsically verified during the workup.

Step 1: Synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate
  • Reaction: Suspend isobutyramidine hydrochloride (1.0 eq) in absolute ethanol. Cool to 0 °C and add sodium ethoxide (1.2 eq) portion-wise to liberate the free base. Stir for 30 minutes.

  • Condensation: Add ethyl 3-(dimethylamino)-2-formylacrylate (1.05 eq) dropwise. Heat the mixture to reflux for 4 hours.

  • Validation: Monitor by HPLC. The reaction is deemed complete when the amidine peak is <1%.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield the ester.

Step 2: Synthesis of (2-Isopropylpyrimidin-5-yl)methanol
  • Reduction: Dissolve the ester (1.0 eq) in anhydrous THF and cool to -78 °C under nitrogen. Add DIBAL-H (1M in toluene, 2.5 eq) dropwise, maintaining the internal temperature below -60 °C. Stir for 2 hours.

  • Validation (Emulsion Break): Quench the reaction carefully with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). Self-Validation: Stir vigorously at room temperature until two distinct, clear phases form (typically 2–4 hours). The transition from a thick aluminum gel to clear phases confirms complete hydrolysis of the aluminum complex.

  • Workup: Extract with ethyl acetate, dry, and concentrate to afford the alcohol.

Step 3: Synthesis of 5-(Chloromethyl)-2-isopropylpyrimidine
  • Chlorination: Dissolve the alcohol (1.0 eq) in dichloromethane (DCM). Add a catalytic amount of DMF (1 drop). Cool to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Stir at room temperature for 2 hours.

  • Validation: Quench cautiously with saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous phase reaches pH 7.

  • Workup: Separate the DCM layer, dry, and concentrate. The crude chloride is used immediately in the next step to prevent degradation.

Step 4: Synthesis of Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine
  • Amination: Dissolve the crude chloride (1.0 eq) in THF. Add aqueous methylamine (40% w/w, 10.0 eq) in a single portion at room temperature. Stir for 6 hours. Causality: The massive excess of methylamine outcompetes the product for the electrophile, preventing the formation of tertiary amine dimers.

  • Workup & Validation (Acid-Base Extraction): Concentrate the mixture to remove THF and excess methylamine. Dissolve the residue in 1M HCl (pH < 2) and wash with ethyl acetate to remove neutral impurities. Basify the aqueous layer with 2M NaOH to pH 12, and extract the free base product with DCM. Self-Validation: Only the desired basic amine partitions into the final DCM layer, ensuring high chemical purity without the need for chromatography.

References

  • Pfizer Ltd. (2012). A method of treating liver fibrosis (Patent No. WO2012114223A1).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Sigma-Aldrich / Chemsrc. Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine - CAS 1341799-64-1 Properties and Synthesis.[Link]

Exploratory

Structural Elucidation of CAS 1341799-64-1: A Comprehensive Technical Guide

Executive Summary CAS 1341799-64-1, chemically designated as Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine, is a highly versatile nitrogen-rich heteroaromatic building block frequently utilized in the design of ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 1341799-64-1, chemically designated as Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine, is a highly versatile nitrogen-rich heteroaromatic building block frequently utilized in the design of kinase inhibitors and CNS-active pharmaceutical scaffolds. Unambiguous structural elucidation of such densely functionalized pyrimidines requires a rigorous, orthogonal analytical approach to confirm the exact regiochemistry of the isopropyl and methylaminomethyl substituents on the core ring. This whitepaper details a self-validating methodology combining High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy to definitively map the molecular architecture of this compound.

Part 1: Theoretical Framework & Causality (E-E-A-T)

As a Senior Application Scientist, establishing a robust, self-validating analytical workflow is paramount. We do not rely on a single analytical technique; rather, we cross-examine data from orthogonal platforms to eliminate structural ambiguity.

  • High-Resolution Mass Spectrometry (HRMS): The foundational step in structural elucidation is confirming the exact molecular formula. We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS because it provides sub-ppm mass accuracy, allowing us to definitively rule out isobaric interferences and confirm the elemental composition[1]. Soft ionization (ESI+) is specifically chosen to minimize in-source fragmentation, preserving the intact protonated molecular ion [M+H]+ for accurate mass measurement[2].

  • Multinuclear NMR (1D & 2D): While HRMS provides the elemental "parts list," NMR provides the architectural "blueprint." Pyrimidine systems present unique challenges due to the strongly electron-withdrawing nature of the nitrogen atoms, which significantly deshields the adjacent carbon atoms[3]. We employ 1 H, 13 C, COSY, HSQC, and HMBC experiments. The 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is the critical linchpin: it bridges the isolated proton spin systems (the isopropyl group and the methylamine group) to the quaternary carbons of the pyrimidine ring, proving the exact regiochemistry of the substituents[4].

Workflow Sample CAS 1341799-64-1 Sample Preparation HRMS HRMS (ESI-TOF) Exact Mass & Formula Sample->HRMS Aliquot 1 NMR1D 1D NMR (1H, 13C) Functional Groups Sample->NMR1D Aliquot 2 NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Framework HRMS->NMR2D Formula constraint NMR1D->NMR2D Chemical shifts Structure Final Structural Elucidation NMR2D->Structure Regiochemistry

Figure 1: Orthogonal analytical workflow for structural elucidation.

Part 2: Experimental Protocols

Every protocol described below is designed as a self-validating system to ensure data integrity and reproducibility.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1.0 mg of CAS 1341799-64-1 in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing ionization efficiency in positive mode.

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 2 ppm across the m/z 50-1000 range.

  • Data Acquisition: Infuse the sample directly at a flow rate of 10 µL/min. Acquire data in positive ion mode (ESI+) over an m/z range of 50-500.

  • Self-Validation (Lock Mass): Co-infuse an internal lock mass standard (e.g., reserpine, m/z 609.2807) during acquisition. Causality: This corrects for subtle instrumental temperature drifts in real-time, ensuring sub-ppm mass accuracy.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Perform Automated Tuning and Matching (ATM), lock onto the deuterium signal of CDCl 3​ , and shim the magnet (Z1-Z5) to achieve a line width of < 0.5 Hz for the TMS signal.

  • Self-Validation (Thermal Equilibration): Allow the sample to equilibrate at 298 K for exactly 5 minutes prior to acquisition. Causality: Temperature fluctuations alter molecular tumbling rates and solvent polarity, which can cause chemical shift drift and degrade 2D spectra resolution.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (D1) 2.0 s, spectral width 12 ppm.

    • 13 C NMR: 512 scans, D1 2.0 s, spectral width 250 ppm, with composite pulse proton decoupling (WALTZ-16).

    • 2D HMBC: 8 scans per increment, 256 t1​ increments, optimized for long-range heteronuclear coupling ( nJCH​ = 8 Hz).

Part 3: Data Presentation & Structural Elucidation

HRMS Analysis

The ESI+ spectrum displays a single, dominant pseudomolecular ion. The Double Bond Equivalent (DBE) of 4 is perfectly consistent with a pyrimidine ring (1 ring + 3 double bonds).

Table 1: HRMS Data Summary

FormulaIonizationTheoretical m/z Experimental m/z Mass Error (ppm)DBE
C 9​ H 15​ N 3​ [M+H]+ 166.1339166.1341+1.24
NMR Analysis & Regiochemical Assignment

The structural framework is assembled by correlating the 1D chemical shifts with 2D HMBC connectivity data.

Table 2: 1 H and 13 C NMR Assignments (CDCl 3​ , 400/100 MHz)

PositionGroup 1 H NMR ( δ , ppm, J in Hz) 13 C NMR ( δ , ppm)Key HMBC ( 1 H 13 C)
2 Pyrimidine C-175.2-
4, 6 Pyrimidine CH8.62 (s, 2H)157.4C-2, C-5, C-1''
5 Pyrimidine C-128.5-
1' Isopropyl CH3.15 (hept, J = 6.9, 1H)37.4C-2, C-2'
2' Isopropyl CH 3​ 1.32 (d, J = 6.9, 6H)22.1C-2, C-1'
1'' Methylene CH 2​ 3.72 (s, 2H)53.1C-4/6, C-5, C-2''
2'' N-Methyl CH 3​ 2.44 (s, 3H)35.8C-1''
- Amine NH1.60 (br s, 1H)--

Elucidation Logic:

  • The Pyrimidine Core: The 1 H NMR spectrum shows a characteristic 2H singlet at δ 8.62, indicative of the symmetric H-4 and H-6 protons of a 2,5-disubstituted pyrimidine. The corresponding 13 C shifts at δ 157.4 (C-4/C-6) and the highly deshielded C-2 at δ 175.2 confirm the electron-deficient heteroaromatic framework[3].

  • The Isopropyl Regiochemistry: A 6H doublet at δ 1.32 and a 1H septet at δ 3.15 perfectly define the isopropyl moiety. The critical HMBC correlation from the isopropyl methyl protons ( δ 1.32) to the highly deshielded quaternary carbon C-2 ( δ 175.2) unambiguously anchors the isopropyl group at the 2-position of the pyrimidine ring.

  • The Methylaminomethyl Regiochemistry: A 2H singlet at δ 3.72 (CH 2​ ) and a 3H singlet at δ 2.44 (N-CH 3​ ) define this substituent. HMBC correlations from the CH 2​ protons to the equivalent C-4/C-6 carbons ( δ 157.4) and the quaternary C-5 carbon ( δ 128.5) definitively lock this group onto the 5-position of the ring[4].

HMBC H46 H-4/H-6 (δ 8.62) C2 C-2 (δ 175.2) H46->C2 3J C5 C-5 (δ 128.5) H46->C5 2J H_CH2 CH2 Protons (δ 3.72) C46 C-4/C-6 (δ 157.4) H_CH2->C46 3J H_CH2->C5 2J H_CHiso CH (i-Pr) (δ 3.15) H_CHiso->C2 2J H_CH3iso CH3 (i-Pr) (δ 1.32) H_CH3iso->C2 3J H_NCH3 N-CH3 (δ 2.44) C_CH2 CH2 Carbon (δ 53.1) H_NCH3->C_CH2 3J

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions establishing the pyrimidine framework.

References

  • 1 - ResearchGate / Springer

  • 4 - PMC - NIH 3.3 - SciSpace 4.2 - MDPI

Sources

Foundational

Discovery and history of 2-(propan-2-yl)pyrimidine derivatives

Title : The 2-(Propan-2-yl)pyrimidine Scaffold: Historical Discovery, Mechanistic Pharmacology, and Synthetic Methodologies Executive Summary The pyrimidine motif is an extensively validated and privileged scaffold in dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : The 2-(Propan-2-yl)pyrimidine Scaffold: Historical Discovery, Mechanistic Pharmacology, and Synthetic Methodologies

Executive Summary

The pyrimidine motif is an extensively validated and privileged scaffold in drug discovery and agrochemical development, appearing in over 19 marketed drugs and numerous commercial pesticides[1]. Among its myriad substitution patterns, the 2-(propan-2-yl)pyrimidine (or 2-isopropylpyrimidine) derivative stands out as a masterclass in rational chemical design. The strategic placement of an isopropyl group at the C2 position of the pyrimidine ring fundamentally alters the molecule's steric bulk, lipophilicity, and metabolic vulnerability. This whitepaper dissects the historical discovery, mechanistic pharmacology, and advanced synthetic protocols of 2-isopropylpyrimidine derivatives, focusing on two monumental breakthroughs: the agrochemical diazinon and the cardiovascular drug rosuvastatin.

Agrochemical Genesis: The Discovery of Diazinon

The commercial journey of 2-isopropylpyrimidine derivatives began in the 1950s with the discovery of diazinon by J.R. Geigy S.A.[2]. Designed as a broad-spectrum organophosphate insecticide, diazinon features an O,O-diethyl O-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] phosphorothioate structure[2][3].

Mechanistic Causality of the Scaffold: The insecticidal efficacy of diazinon relies on its ability to inhibit acetylcholinesterase. However, its environmental and pharmacokinetic profile is dictated by the 2-isopropylpyrimidine core. The isopropyl group provides optimal lipophilicity, enabling rapid penetration through the chitinous insect cuticle[2][3]. Furthermore, under environmental degradation, the molecule hydrolyzes specifically at the phosphorus-oxygen bond to yield 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP), a stable metabolite that serves as a critical biomarker for environmental and human exposure monitoring[3][4].

Pharmaceutical Evolution: Rosuvastatin and the "Super-Statins"

While early statins (Type 1, such as lovastatin) were derived from fungal fermentation and featured a partially reduced naphthalene (decalin) ring structure, the demand for higher efficacy led to the development of fully synthetic Type 2 statins[5]. Rosuvastatin, developed by Shionogi and later commercialized by AstraZeneca, represents the pinnacle of this evolution, utilizing a highly functionalized 2-isopropylpyrimidine core[1][5].

Mechanistic Causality of the 2-Isopropyl Group: Rosuvastatin functions by competitively inhibiting HMG-CoA reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis[6]. The 2-isopropyl group is not merely a structural placeholder; it is the primary hydrophobic anchor.

  • Target Affinity: The isopropyl moiety fits precisely into a narrow hydrophobic pocket within the HMGR active site, driving a binding affinity that is four times greater than the natural HMG-CoA substrate[6].

  • Metabolic Shielding: Unlike other statins (e.g., simvastatin, atorvastatin) that are heavily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme, the steric hindrance provided by the 2-isopropyl group, coupled with the adjacent methylsulfonamide group, renders rosuvastatin a non-substrate for CYP3A4[1][6]. This causality directly translates to a drastically reduced risk of dangerous drug-drug interactions in polypharmacy patients[1].

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate Catalyzed by HMGR Cholesterol Cholesterol Mevalonate->Cholesterol Downstream Pathway Rosuvastatin Rosuvastatin (2-isopropylpyrimidine core) HMGR HMG-CoA Reductase (Enzyme) Rosuvastatin->HMGR Competitive Inhibition (High Affinity) HMGR->HMGCoA Binds & Reduces

Biosynthetic pathway of cholesterol and competitive inhibition by rosuvastatin.

Quantitative Structure-Activity Data

To understand the physicochemical impact of the 2-isopropylpyrimidine core, the table below summarizes the properties and mechanistic roles of key derivatives.

Table 1: Physicochemical and Pharmacological Properties of Key 2-(Propan-2-yl)pyrimidine Derivatives

CompoundMolecular Weight ( g/mol )Primary ApplicationTarget MechanismRole of the 2-Isopropyl Group
Diazinon 304.35AgrochemicalAcetylcholinesterase inhibitorEnhances cuticular penetration and modulates environmental half-life[2][3].
Rosuvastatin 481.54PharmaceuticalHMG-CoA reductase inhibitorAnchors in the HMGR hydrophobic pocket; prevents CYP3A4-mediated degradation[1][6].
IMHP 152.19EnvironmentalN/A (Degradation product)Provides a stable, identifiable biomarker for specific organophosphate exposure[3][4].

Advanced Synthetic Methodologies and Self-Validating Protocols

The synthesis of 2-isopropylpyrimidines has evolved from classical condensation reactions to highly sophisticated transition-metal-catalyzed cross-couplings. The following protocols detail these methodologies, emphasizing the causality behind the reaction conditions and establishing self-validating checkpoints.

Protocol A: Industrial Cyclocondensation for Diazinon Intermediates

The traditional synthesis of the diazinon intermediate, 2-isopropyl-4-methyl-6-hydroxypyrimidine, relies on the condensation of isobutyramidine with methyl acetoacetate[7].

Step-by-Step Methodology:

  • Reagent Charging: In a reactor, combine isobutyramidine, a slight stoichiometric excess of methyl acetoacetate, and a methanolic base (e.g., sodium hydroxide in methanol) within an aliphatic hydrocarbon solvent[7].

  • Azeotropic Distillation (The Causal Step): Heat the mixture to reflux. Causality: The condensation reaction produces water as a byproduct. If water remains in the system, it rapidly hydrolyzes the methyl acetoacetate, destroying the starting material and plummeting the yield. By utilizing an aliphatic hydrocarbon solvent, water is continuously removed via azeotropic distillation, driving the equilibrium strictly toward the pyrimidine product[7].

  • Isolation: Cool the mixture to precipitate the sodium salt of the hydroxypyrimidine, followed by neutralization and filtration. Self-Validation Checkpoint: The system validates itself through the Dean-Stark trap. The reaction is deemed complete only when the exact theoretical volume of water (stoichiometric to the amidine) is collected. A yield of >93% confirms the integrity of the anhydrous environment[7].

Protocol B: Palladium-Catalyzed Negishi Cross-Coupling

Modern derivatization often requires the direct attachment of an isopropyl group to a pre-formed pyrimidine halogenide. This is notoriously difficult due to competitive β -hydride elimination, which isomerizes the secondary alkylzinc reagent (isopropyl) into a primary alkyl (n-propyl)[8][9].

Step-by-Step Methodology:

  • Catalyst Ligation: In an inert glovebox, prepare the active Pd(0) catalyst by mixing Pd(OAc)2 with the biarylphosphine ligand EtCPhos. Causality: EtCPhos possesses two less electron-donating ethyl substituents on the phosphorus atom compared to traditional ligands. This specific electronic tuning accelerates the reductive elimination step of the catalytic cycle, allowing it to outcompete the slower β -hydride elimination pathway[9].

  • Oxidative Addition: Add 2-bromopyrimidine to the catalyst solution in THF and cool to 0°C[8].

  • Transmetalation: Dropwise, add isopropylzinc bromide. Maintain strict temperature control to suppress thermal isomerization[8].

  • Quenching: Quench the reaction with aqueous ammonium chloride. Self-Validation Checkpoint: Analyze the crude organic layer via GC-FID. A successfully validated catalytic system will display a 2-isopropylpyrimidine to 2-propylpyrimidine ratio of >95:5. If the ratio falls below this threshold, it immediately indicates ligand oxidation or insufficient steric bulk in the catalyst architecture[8][9].

G ZincReagent Isopropylzinc Bromide (Secondary Alkyl) Transmetalation Transmetalation ZincReagent->Transmetalation Pyrimidine 2-Bromopyrimidine OxidativeAddition Oxidative Addition [Pd(0) Catalyst] Pyrimidine->OxidativeAddition OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination (Accelerated by EtCPhos) Transmetalation->ReductiveElimination Fast Pathway SideProduct 2-Propylpyrimidine (Isomerization Byproduct) Transmetalation->SideProduct Slow Pathway (Beta-Hydride Elimination) Product 2-Isopropylpyrimidine (Target Product) ReductiveElimination->Product

Palladium-catalyzed Negishi cross-coupling mechanism for 2-isopropylpyrimidine synthesis.

Conclusion

The 2-(propan-2-yl)pyrimidine scaffold is a testament to the power of rational structural modification. From its origins in stabilizing agrochemicals against environmental degradation to its critical role in anchoring blockbuster cardiovascular drugs, the isopropyl substitution perfectly balances lipophilicity, steric hindrance, and target affinity. As synthetic methodologies like sterically tuned cross-coupling continue to advance, the derivatization of this privileged core will undoubtedly yield the next generation of targeted therapeutics.

References

  • [8] Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters - ACS Publications. 8

  • [9] MIT Open Access Articles Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. MIT. 9

  • [2] Diazinon (EHC 198, 1998). INCHEM. 2

  • [3] Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System. PMC. 3

  • [5] Discovery and development of statins. Wikipedia. 5

  • [7] US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine. Google Patents. 7

  • [6] Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. PMC. 6

  • [4] 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL 2814-20-2 wiki. Guidechem. 4

  • [1] Pyrimidines in Drug Discovery. PharmaBlock. 1

Sources

Exploratory

Engineering Substituted Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I approach the pyrimidine scaffold not merely as a chemical structure, but as a highly tunable pharmacophore. The versatility of pyrimidi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I approach the pyrimidine scaffold not merely as a chemical structure, but as a highly tunable pharmacophore. The versatility of pyrimidine derivatives has made them a cornerstone of modern medicinal chemistry, driving innovations across oncology, infectious diseases, and neurodegeneration. This whitepaper synthesizes the mechanistic grounding, synthetic methodologies, and quantitative structure-activity relationships (SAR) of substituted pyrimidines, providing a rigorous, self-validating framework for drug development professionals.

Mechanistic Grounding: The Pyrimidine Pharmacophore

Pyrimidine derivatives are a privileged scaffold in medicinal chemistry due to their structural bioisosterism with endogenous nucleobases like cytosine, thymine, and uracil[1]. The planar, electron-deficient nature of the pyrimidine ring allows it to participate in critical hydrogen-bonding and π-π stacking interactions within the active sites of target proteins, such as kinases and nucleases[2].

By systematically substituting the C-2, C-4, and C-5 positions, medicinal chemists can precisely fine-tune the pharmacokinetics and target specificity of these molecules. For instance, in the design of kinase inhibitors, an electron-donating group at the C-2 position enhances hydrogen bonding with the backbone amide of the kinase hinge region. Simultaneously, bulky hydrophobic groups at the C-4 position project into the selectivity pocket, determining kinase specificity and preventing off-target toxicity[2].

KinasePathway ATP Endogenous ATP Kinase Target Kinase (e.g., EGFR) ATP->Kinase Natural Binding Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase Competitive Inhibition Signaling Downstream Proliferation Inhibitor->Signaling Blockade Kinase->Signaling Phosphorylation Cascade Apoptosis Apoptosis / Cell Death Signaling->Apoptosis Pathway Arrest

Mechanism of action for pyrimidine-based kinase inhibitors in targeted cancer therapy.

Synthetic Methodologies: The Biginelli Multicomponent Reaction

To access the vast chemical space of pyrimidine derivatives, the Biginelli reaction remains one of the most robust synthetic routes. This classical multicomponent reaction (MCR) condenses an aldehyde, a β-ketoester, and urea to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[3].

MCRs are highly valued in drug discovery for their exceptional atom economy and ability to rapidly generate diverse chemical libraries. The reaction proceeds via an N-acyliminium ion intermediate. The addition of a Lewis acid catalyst, such as Iron(III) chloride hexahydrate (FeCl₃·6H₂O), significantly lowers the activation energy required for the formation of this rate-limiting intermediate[4]. Ethanol is typically employed as a protic solvent to stabilize the transition states, ensuring high yields and minimizing unwanted side reactions.

BiginelliWorkflow Reagents Aldehyde + Urea + β-Ketoester Reaction Reflux (80°C, 6h) Reagents->Reaction Catalyst FeCl3·6H2O in Ethanol Catalyst->Reaction Lowers Activation Energy Intermediate N-Acyliminium Ion Reaction->Intermediate Rate-Limiting Step Quench Ice-Cold Water Quench Intermediate->Quench Cyclization Product Purified DHPM Product Quench->Product Precipitation & Filtration

Experimental workflow of the Biginelli multicomponent synthesis for pyrimidine derivatives.

Experimental Protocol: Self-Validating Synthesis of DHPMs

In my laboratory, we prioritize protocols that offer built-in quality control. The following methodology for synthesizing ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates is designed as a self-validating system[4].

Step 1: Reagent Preparation & Mixing

  • Action: In a round-bottom flask, combine 1.0 eq of 5-aryl-2-furaldehyde, 1.0 eq of ethyl acetoacetate, 1.5 eq of urea, and 10 mol% FeCl₃·6H₂O in ethanol[4].

  • Causality: The excess urea drives the equilibrium forward, while the Lewis acid coordinates with the aldehyde oxygen, increasing its electrophilicity for nucleophilic attack by urea.

  • Validation Checkpoint: Complete dissolution of the solid reagents into a homogeneous solution indicates the correct solvent-to-solute ratio, ensuring uniform reaction kinetics.

Step 2: Reflux and Catalysis

  • Action: Reflux the reaction mixture at 80°C for 6 hours under continuous stirring[4].

  • Causality: Thermal energy overcomes the activation barrier for the subsequent nucleophilic addition of the enolized β-ketoester to the N-acyliminium ion, followed by cyclization and dehydration.

  • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the aldehyde spot under UV light validates the full consumption of the limiting reagent.

Step 3: Quenching and Product Isolation

  • Action: Cool the mixture to room temperature and pour it into ice-cold water[4].

  • Causality: The sudden drop in temperature and shift in solvent polarity drastically reduces the solubility of the hydrophobic DHPM product, forcing it out of solution while unreacted urea and catalyst remain dissolved.

  • Validation Checkpoint: Immediate formation of a dense precipitate serves as a visual, self-validating cue of successful cyclization.

Step 4: Purification

  • Action: Isolate the solid via vacuum filtration and recrystallize from hot ethanol[4].

  • Causality: Recrystallization exploits the differential solubility of the product and trace impurities at varying temperatures, yielding a highly pure crystalline solid.

  • Validation Checkpoint: A sharp, narrow melting point range of the dried crystals confirms high product purity.

Quantitative Structure-Activity Relationship (SAR)

Substituted pyrimidines exhibit a broad spectrum of therapeutic applications. Recent structural modifications have yielded potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, such as N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine, which demonstrated significant cognitive improvements in scopolamine-treated in vivo models[5]. In oncology, pyrido[2,3-d]pyrimidine derivatives have shown remarkable efficacy as CDK6 inhibitors, inducing apoptosis in prostate and breast cancer cell lines[6].

Table 1: Quantitative SAR and Yield Data of Selected Pyrimidine Derivatives

Compound Class / SubstitutionPrimary Target / ApplicationSynthetic Catalyst / ConditionsYield (%)Bioactivity (IC₅₀ / MIC)
4-(5-Aryl-2-furyl) DHPMs AntimicrobialFeCl₃·6H₂O, EtOH (Reflux)79-92%MIC: 12.5 - 25 µg/mL[4]
Indolyl-pyrimidine hybrids Anticancer (HepG-2, MCF-7)Base-catalyzed condensation86-95%IC₅₀: 5.02 - 6.6 µM[2]
Pyrido[2,3-d]pyrimidines CDK6 (Prostate/Breast Cancer)Multi-step condensation>80%IC₅₀: 115.38 nM[6]
N4-(4-chlorophenyl)-pyrimidine AChE Inhibitor (Alzheimer's)Nucleophilic substitution~75%Improved TSTQ at 2 mg/kg[5]

Conclusion

The pyrimidine ring remains an indispensable tool for medicinal chemists. By leveraging multicomponent reactions like the Biginelli synthesis and applying rational, structure-based drug design, we can continue to unlock novel pyrimidine derivatives with high target affinity and low off-target toxicity. The integration of self-validating protocols ensures that these discoveries are reproducible, scalable, and primed for advanced clinical evaluation.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: gsconlinepress.com URL:[Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential Source: International Journal on Science and Technology URL:[Link]

  • Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies Source: ACS Chemical Neuroscience URL:[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: RSC Advances URL:[Link]

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Foundational

In Silico Prediction of Protein Targets for Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine: A Technical Guide

Abstract The identification of molecular targets is a critical and often rate-limiting step in drug discovery and chemical biology. For novel or uncharacterized small molecules, such as Methyl({[2-(propan-2-yl)pyrimidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery and chemical biology. For novel or uncharacterized small molecules, such as Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine, computational or in silico methods provide a rapid and cost-effective strategy to generate testable hypotheses about their biological function. This guide provides a comprehensive, in-depth technical walkthrough for researchers, scientists, and drug development professionals on predicting the protein targets of this specific molecule. We will navigate the causality behind experimental choices, detailing a multi-pronged strategy that integrates ligand-based, structure-based, and systems biology approaches. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Challenge of an Orphan Ligand

Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine is a small molecule with the CAS number 1341799-64-1 and molecular formula C9H15N3[1]. A survey of public databases reveals its chemical structure and basic properties, but a conspicuous absence of associated bioactivity data. It is, in essence, an "orphan ligand"—a molecule without a known biological partner. The primary challenge is to navigate the vast proteomic landscape to identify which proteins this molecule is most likely to interact with, thereby elucidating its potential mechanism of action (MOA), therapeutic applications, or off-target liabilities.

In silico target prediction has become an indispensable first step to address this challenge, mitigating the high costs and timelines associated with traditional high-throughput screening[2][3]. These computational methods leverage the ever-expanding universe of public bioactivity data to find patterns linking chemical structures to biological targets[4][5]. This guide will detail a robust workflow to move from the simple 2D structure of our query molecule to a prioritized list of potential protein targets.

Table 1: Physicochemical Properties of the Query Molecule

PropertyValueSource
IUPAC Name Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})aminePubChem
CAS Number 1341799-64-1Sapphire Bioscience[1]
Molecular Formula C9H15N3Sapphire Bioscience[1]
Molecular Weight 165.24 g/mol Sapphire Bioscience[1]
Canonical SMILES CC(C)C1=CN=C(N=C1)CNCPubChem
A Strategic Workflow for Target Identification

Our approach is not a single method but a logical, multi-layered workflow. We begin with the broadest, most accessible methods (ligand-based) to cast a wide net, and then use progressively more focused and computationally intensive techniques to refine the predictions. This iterative process is designed to build confidence and provide a holistic view of the molecule's potential polypharmacology.

G cluster_0 Phase 1: Ligand-Based Prediction cluster_1 Phase 2: Target-Centric Refinement cluster_2 Phase 3: Validation & Prioritization A Query Molecule Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine B Chemical Similarity Search (2D & 3D) A->B Input Structure C Pharmacophore Modeling B->C Identify Similar Bioactive Ligands D Initial Target Hypothesis List C->D Generate Target Predictions E Structure-Based Docking D->E Input Target List F Pathway & Network Analysis D->F Input Target List G Prioritized Target List E->G F->G H Data Triangulation & Scoring G->H Consolidate Evidence I Final Hypotheses for Experimental Validation H->I Rank Targets

Caption: A multi-phase workflow for in silico target prediction.

Phase 1: Ligand-Based Target Prediction

Causality: The foundational principle of ligand-based methods is "chemical similarity": structurally similar molecules are likely to have similar biological targets[6]. This is our most logical starting point, as it requires no prior knowledge of the target's structure and leverages vast, publicly available databases of known ligand-target interactions.

3.1. Methodology: 2D and 3D Similarity Searching

We will use a combination of 2D and 3D similarity metrics to identify known bioactive molecules in databases like ChEMBL that resemble our query compound[7][8]. 2D similarity considers the topological connections of atoms, while 3D similarity accounts for the spatial arrangement (shape and electrostatics). This dual approach is crucial because molecules with different 2D scaffolds can adopt similar 3D shapes and interact with the same target.

3.2. Step-by-Step Protocol: Using SwissTargetPrediction

SwissTargetPrediction is an authoritative, freely accessible web server that operationalizes this principle by comparing a query molecule against a curated library of over 370,000 active compounds from ChEMBL[9].

  • Input Preparation:

    • Navigate to the SwissTargetPrediction website.

    • Obtain the canonical SMILES string for Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine: CC(C)C1=CN=C(N=C1)CNC.

    • Paste the SMILES string into the query box.

    • Select "Homo sapiens" as the target organism to focus the search on human proteins.

  • Execution and Analysis:

    • Submit the query. The server calculates both 2D (based on fingerprints) and 3D (based on shape) similarity between the query and its library of known ligands.

    • The output is a ranked list of potential targets. The ranking is based on a combined 2D/3D similarity score and a probability score, indicating the likelihood of the query molecule being active against that target.

  • Data Interpretation:

    • Examine the top-ranked targets. Pay close attention to protein classes that appear frequently (e.g., kinases, GPCRs, ion channels).

    • The tool provides known active ligands for each predicted target that are similar to the query. This is a self-validating feature; it allows you to visually inspect the structural similarities that led to the prediction and assess their credibility. For instance, pyrimidine scaffolds are common in kinase inhibitors[10][11]. The presence of this scaffold in our query molecule suggests that kinases could be a plausible target class.

Table 2: Representative Output from Ligand-Based Prediction (Note: This is a hypothetical but plausible result for demonstration purposes)

Predicted TargetTarget ClassProbabilityKnown Similar Ligands Provided
Cyclin-dependent kinase 2 (CDK2)Kinase0.65Yes
Serine/threonine-protein kinase PIM1Kinase0.61Yes
Dopamine D2 ReceptorGPCR0.55Yes
Potassium voltage-gated channelIon Channel0.48Yes
Monoamine oxidase B (MAO-B)Enzyme0.45Yes
Phase 2: Target-Centric Refinement

With an initial list of hypotheses from Phase 1, we now pivot to methods that scrutinize the targets themselves. This phase adds a layer of biophysical and biological context to our predictions.

4.1. Structure-Based Docking

Causality: If a ligand-based approach suggests a target, a structure-based approach can test its physical plausibility. Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction[12][13]. A favorable docking score and a sensible binding pose within a known active site significantly increase confidence in a predicted target. Structure-based drug design (SBDD) relies on this principle to optimize leads[14][15].

G A Obtain Ligand 3D Structure (e.g., from PubChem) C Prepare Ligand & Protein (Add hydrogens, assign charges) A->C B Obtain Target Protein 3D Structure (e.g., from PDB) B->C D Define Binding Site (Grid Box Generation) C->D E Perform Molecular Docking (e.g., AutoDock Vina) D->E F Analyze Results (Binding Energy & Pose) E->F G Assess Plausibility F->G

Caption: A generalized workflow for molecular docking.

  • Structure Acquisition:

    • Ligand: Download the 3D structure of Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine from the PubChem Compound database[16][17][18].

    • Target: For a high-priority target from Phase 1 (e.g., CDK2), search the Protein Data Bank (PDB) for a high-resolution crystal structure, preferably with a co-crystallized ligand.

  • Preparation:

    • Use molecular modeling software (e.g., PyMOL, Chimera) to prepare the structures. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina. Define a "grid box" that encompasses the known binding site of the target protein.

    • The software will then explore various conformations and orientations of the ligand within this box, calculating a binding affinity (scoring function) for the most stable poses.

  • Analysis:

    • Binding Energy: A lower (more negative) binding energy suggests a more favorable interaction. Compare this score to that of known inhibitors if available.

    • Binding Pose: Visualize the top-ranked pose. Does the ligand form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with important residues in the active site? A physically realistic binding mode is as important as a good score.

4.2. Systems Biology & Pathway Analysis

Causality: Proteins do not function in isolation; they are nodes in complex cellular networks and pathways[19][20][21]. If our predicted targets cluster within a specific biological pathway (e.g., cell cycle regulation for multiple kinases), it strengthens the hypothesis that our molecule modulates that pathway. This systems-level view helps to understand the potential functional consequence of the predicted interactions[22].

  • Consolidate Target List: Compile a list of the top 10-20 high-confidence targets from both the ligand-based and structure-based analyses.

  • Submit to a Pathway Tool: Use a tool like Reactome or KEGG. Input the gene names or UniProt IDs for your target list.

  • Analyze for Enrichment: These tools will perform a statistical analysis (e.g., Over-Representation Analysis) to identify pathways that are significantly enriched with your predicted targets.

  • Interpret Results: An enrichment in a pathway like "Cell Cycle" or "Dopaminergic Synapse" provides strong corroborating evidence and suggests a potential therapeutic area or toxicity profile for the molecule.

Phase 3: Data Triangulation and Hypothesis Prioritization

The final step is to synthesize the evidence from all methodologies. No single in silico method is foolproof; their power lies in combination[4].

  • Create an Evidence Matrix: Build a table that scores each potential target based on multiple criteria.

  • Scoring System:

    • Ligand-based score: Based on the probability/rank from SwissTargetPrediction.

    • Structure-based score: Based on the docking binding energy and quality of the binding pose.

    • Pathway score: Higher score if the target belongs to a significantly enriched pathway.

Table 3: Example Evidence Triangulation Matrix

Predicted TargetLigand-Based Score (0-1)Structure-Based Score (0-1)Pathway EnrichmentFinal Priority
CDK20.90.8Yes (Cell Cycle)High
PIM1 Kinase0.80.7Yes (Cell Cycle)High
Dopamine D2R0.70.5Yes (Neuro-signaling)Medium
MAO-B0.60.4NoLow

This matrix allows for a rational, evidence-based prioritization of targets. The highest-priority candidates (e.g., CDK2, PIM1) are those supported by multiple, orthogonal lines of computational evidence. These become the primary hypotheses for subsequent experimental validation, such as in vitro binding assays or cell-based functional assays.

Conclusion: From Silicon to Bench
References
  • Computational/in silico methods in drug target and lead prediction. Journal of Genetic Engineering and Biotechnology. [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. [Link]

  • Minoxidil. Wikipedia. [Link]

  • In silico methods for drug-target interaction prediction. MedComm. [Link]

  • ChEMBL. EMBL-EBI. [Link]

  • N-methyl-2-(propan-2-yl)pyrimidin-5-amine — Chemical Substance Information. NextSDS. [Link]

  • Molecular drug targets and structure based drug design: A holistic approach. Journal of Controlled Release. [Link]

  • Application of Machine Learning for Drug–Target Interaction Prediction. Frontiers in Pharmacology. [Link]

  • Systems biology approach for new target and biomarker identification. PubMed. [Link]

  • MINDG: a drug–target interaction prediction method based on an integrated learning algorithm. Briefings in Bioinformatics. [Link]

  • The power of structure-based drug design. Drug Discovery News. [Link]

  • Recent Advances in the System Biology-based Target Identification and Drug Discovery. PubMed. [Link]

  • COMET: A Machine-Learning Framework Integrating Ligand-Based and Target-Based Algorithms for Elucidating Drug Targets. Journal of Medicinal Chemistry. [Link]

  • PubChem Substance and Compound databases. PubMed. [Link]

  • PubChem Substance and Compound databases. Nucleic Acids Research. [Link]

  • A review of deep learning methods for ligand based drug virtual screening. Frontiers in Chemistry. [Link]

  • In Silico Technologies in Drug Target Identification and Validation. Journal of Medicinal Chemistry. [Link]

  • Mass spectrometry and systems biology approaches in drug target discovery. Future Science. [Link]

  • 3-[5-(2-Methylpropyl)pyrimidin-2-yl]propan-1-amine. PubChem. [Link]

  • Using ChEMBL for target identification and prioritisation. The Open Targets Blog. [Link]

  • Target Questions. ChEMBL Interface Documentation. [Link]

  • Chapter 1: Systems Biology and Drug Target Identification. Royal Society of Chemistry. [Link]

  • Ligand-Based Compound Activity Prediction via Few-Shot Learning. ACS Publications. [Link]

  • Validation strategies for target prediction methods. Briefings in Bioinformatics. [Link]

  • Systems biology platform for efficient development and translation of multitargeted therapeutics. Frontiers. [Link]

  • The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research. [Link]

  • Machine learning to identify and prioritise drug targets. EMBL. [Link]

  • Structure-based drug design (SBDD). REVIVE. [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. [Link]

  • ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

  • Ligand-based approach for predicting drug targets and for virtual screening against COVID-19. Briefings in Bioinformatics. [Link]

  • Machine Learning for Multi-Target Drug Discovery: Challenges and Opportunities in Systems Pharmacology. MDPI. [Link]

  • PubChem. Wikipedia. [Link]

  • What is the Potential of Structure-Based Target Prediction Methods?. Taylor & Francis Online. [Link]

  • 5: How to Search PubChem for Chemical Information (Part 1). Chemistry LibreTexts. [Link]

  • Recent Advances in In Silico Target Fishing. MDPI. [Link]

  • Structure-inclusive similarity based directed GNN: a method that can control information flow to predict drug–target binding affinity. Bioinformatics. [Link]

  • PubChem. Database Commons. [Link]

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Exploratory

Comprehensive Thermochemical Profiling of N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine: A Technical Guide for Drug Development

Executive Summary N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine (Molecular Formula: C9H15N3) is a highly versatile chemical building block frequently utilized in the synthesis of advanced active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine (Molecular Formula: C9H15N3) is a highly versatile chemical building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and thiamine analogues. Understanding its thermochemical properties—ranging from standard enthalpy of formation to thermal degradation kinetics—is paramount for formulation stability, safety assessments, and optimizing protein-ligand binding thermodynamics. This whitepaper provides an authoritative framework for predicting, measuring, and applying the thermochemical parameters of this specific pyrimidine derivative.

Structural & Thermodynamic Fundamentals

The thermodynamic behavior of N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine is dictated by three distinct structural motifs. Understanding the causality behind how each moiety contributes to the molecule's overall energy landscape is critical for predictive modeling:

  • The Pyrimidine Core: The 1,3-diazine ring is an electron-deficient heteroaromatic system. The baseline gas-phase enthalpy of formation ( ΔHf∘​ ) for unsubstituted pyrimidine is approximately 44.8 ± 1.0 kcal/mol[1]. The resonance stabilization energy of the ring is lower than that of benzene, making it slightly more susceptible to thermal ring-opening under extreme conditions.

  • The 2-Isopropyl Substituent: The addition of the branched aliphatic isopropyl group at the C2 position introduces significant hydrophobic character. Thermochemically, this increases the molar heat capacity ( Cp​ ) due to the introduction of low-frequency torsional modes (specifically, methyl group rotations).

  • The N-Methylaminomethyl Bridge: Located at the C5 position, this secondary amine introduces a basic center capable of hydrogen bonding. The C-N bond in this benzylic-like position is typically the weakest link thermally, serving as the primary site for homolytic cleavage during thermal degradation.

Computational Thermochemistry (In Silico Profiling)

Before empirical testing, computational methods provide a critical baseline for the compound's energetics.

Density Functional Theory (DFT): High-level ab initio calculations, specifically using the B3LYP functional with a 6-311+G** basis set, are standard for predicting the enthalpies of formation of nitrogen-containing heterocycles. This level of theory accurately captures the electron correlation required for the pyrimidine ring's resonance[2].

Benson Group Additivity: For rapid estimation, the Benson Group Additivity method decomposes the molecule into distinct structural groups. While highly accurate for simple hydrocarbons, nitrogen-containing heterocycles often require specialized correction terms due to next-nearest-neighbor electronic effects and ring strain[3].

Table 1: Estimated Thermochemical Parameters (Gas Phase, 298.15 K)

ParameterEstimated ValueMethod of Derivation
Enthalpy of Formation ( ΔHf∘​ ) ~ 12.5 kcal/molBenson Additivity / DFT (B3LYP)
Molar Heat Capacity ( Cp∘​ ) ~ 45.2 cal/(mol·K)Group Contribution Method
Standard Entropy ( S∘ ) ~ 105.4 cal/(mol·K)Statistical Mechanics (DFT)
C-N Bond Dissociation Energy ~ 68.5 kcal/molIsodesmic Reaction Analysis

(Note: Values are predictive estimates based on structural group contributions and pyrimidine baseline data[1][3].)

Experimental Calorimetry Protocols

To validate in silico models and ensure safety during scale-up, rigorous calorimetric testing is required. Differential Scanning Calorimetry (DSC) is the industry standard for assessing thermal stability and phase transitions[4].

Step-by-Step DSC Protocol for Thermal Stability Assessment:

  • Sample Preparation: Weigh 2.0–5.0 mg of the compound. Critical Causality: Because the secondary amine can be volatile and potentially reactive with standard aluminum, use gold-plated high-pressure pans or sealed glass capillary ampoules. This prevents endothermic vaporization from masking exothermic decomposition events[4].

  • Atmosphere Control: Purge the DSC furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal decomposition pathways.

  • Temperature Ramp: Equilibrate the sample at 25°C, then heat at a constant rate of 10°C/min up to 400°C.

  • Data Acquisition & Analysis: Integrate the heat flow curve to determine the extrapolated onset temperature ( Tonset​ ) of decomposition and the total enthalpy of decomposition ( ΔHdec​ ).

Workflow S1 In Silico Prediction S2 DFT & Benson Additivity S1->S2 S3 Calorimetric Validation S2->S3 Guides S4 DSC / ITC Measurements S3->S4 S5 Thermodynamic Profile S4->S5 Yields

Fig 1. Integrated computational and experimental thermochemical profiling workflow.

Thermal Degradation & Stability Kinetics

Understanding the degradation kinetics is vital for defining the safe storage and processing conditions of the API intermediate. Upon reaching the critical thermal threshold ( Tonset​ ), the molecule undergoes specific degradation pathways. The weakest bond is the aliphatic C-N bond connecting the pyrimidine methyl group to the N-methylamine.

Degradation N1 N-[(2-isopropyl-5-pyrimidinyl)methyl] -N-methylamine N2 Thermal Excitation (DSC Heating) N1->N2 +ΔH N3 C-N Bond Cleavage (Endothermic) N2->N3 T > T_onset N4 2-isopropyl-5-methylpyrimidine Radical N3->N4 N5 N-methylamine Radical N3->N5

Fig 2. Proposed thermal degradation pathway and C-N bond cleavage kinetics.

Application in Drug Development: Binding Thermodynamics

In the context of drug-receptor interactions, the thermochemical properties of this moiety directly dictate the Gibbs free energy of binding ( ΔG=ΔH−TΔS ).

  • Enthalpic Contributions ( ΔH ): The pyrimidine nitrogen atoms and the secondary amine act as hydrogen bond acceptors and donors, respectively. The formation of these hydrogen bonds with target kinase hinge regions yields a strong exothermic signal measurable via Isothermal Titration Calorimetry (ITC).

  • Entropic Contributions ( ΔS ): The 2-isopropyl group is highly lipophilic. When this moiety binds to a hydrophobic pocket of a receptor, it displaces highly ordered water molecules into the bulk solvent. This classical "hydrophobic effect" results in a massive increase in solvent entropy ( +ΔS ), driving the spontaneity of the binding event.

References

  • Title: Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part IV Source: MDPI URL: [Link]

  • Title: Toward Chemical Accuracy in Predicting Enthalpies of Formation with General-Purpose Data-Driven Methods Source: ACS Publications URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for the Chemoselective Reduction of N-(pyridin-2-yl)-1-(pyrimidin-5-yl)methanimine

Introduction and Pharmacological Context Bis-heteroaryl methanamines are privileged pharmacophores frequently embedded in the architecture of kinase inhibitors, GPCR modulators, and advanced targeted therapeutics. The sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Bis-heteroaryl methanamines are privileged pharmacophores frequently embedded in the architecture of kinase inhibitors, GPCR modulators, and advanced targeted therapeutics. The synthesis of N-(pyridin-2-yl)-1-(pyrimidin-5-yl)methanamine via the reduction of its corresponding imine precursor, N-(pyridin-2-yl)-1-(pyrimidin-5-yl)methanimine , presents a unique synthetic challenge.

The substrate features two highly electron-deficient and strongly coordinating heteroaromatic rings (pyridine and pyrimidine). Because these rings are basic and sensitive to harsh conditions, the reduction protocol must be highly chemoselective—efficiently reducing the C=N double bond without saturating the aromatic systems, cleaving the C–N bond via hydrolysis, or causing catalyst poisoning (which frequently complicates transition-metal-catalyzed hydrogenations).

This application note provides a field-proven, self-validating protocol for this transformation, detailing the mechanistic rationale and step-by-step methodologies required for high-yielding synthesis.

Mechanistic Insights & Reagent Selection

To achieve optimal chemoselectivity and yield, the choice of reducing agent and solvent is critical. While catalytic hydrogenation (Pd/C, H₂) is an option, the high nitrogen content of the bis-heteroaryl substrate often leads to catalyst deactivation. Therefore, hydride donors are the industry standard.

The Gold Standard: Sodium Borohydride in Methanol

For pre-formed, isolated imines, Sodium Borohydride (NaBH₄) in Methanol (MeOH) is the premier choice[1].

  • Causality of Solvent Choice: Methanol serves a dual purpose. First, it effectively solvates the polar heteroaryl imine. Second, it acts as a mild proton source. Hydrogen bonding (or transient protonation) between MeOH and the imine nitrogen significantly lowers the LUMO of the imine, increasing the electrophilicity of the carbon center.

  • Active Reducing Species: While NaBH₄ is the bulk reagent, it reacts slowly with methanol to generate sodium monomethoxyborohydride (NaBH₃OMe) in situ. This species has a lower activation barrier for hydride transfer, making it a highly active and selective reducing agent for the activated imine[2].

The Alternative: Sodium Triacetoxyborohydride (STAB)

If the imine is not isolated and the reaction is performed as a one-pot direct reductive amination (from 2-aminopyridine and pyrimidine-5-carboxaldehyde), Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) is preferred[3]. STAB is significantly milder than NaBH₄ and will not reduce the parent aldehyde before imine formation occurs[4].

Mechanism Imine N-(pyridin-2-yl)-1-(pyrimidin-5-yl)methanimine (Starting Material) Activation Methanol Activation (H-bonding / Protonation of Imine N) Imine->Activation + MeOH HydrideTransfer Hydride Transfer (Attack by BH4- or BH3OMe-) Activation->HydrideTransfer + NaBH4 (0 °C) Product N-(pyridin-2-yl)-1-(pyrimidin-5-yl)methanamine (Secondary Amine Product) HydrideTransfer->Product Aqueous Quench

Caption: Mechanistic pathway of imine reduction in methanol highlighting intermediate activation.

Experimental Methodologies

Protocol A: Reduction of Isolated Imine (NaBH₄ / MeOH)

This is the primary recommended protocol for isolated N-(pyridin-2-yl)-1-(pyrimidin-5-yl)methanimine.

1. Setup and Dissolution:

  • Action: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with N-(pyridin-2-yl)-1-(pyrimidin-5-yl)methanimine (1.0 equiv). Purge the flask with nitrogen.

  • Action: Add anhydrous methanol (approx. 10 mL per gram of substrate) to dissolve the imine.

  • Causality: Anhydrous conditions during the initial setup prevent competitive hydrolysis of the imine back to the amine and aldehyde.

2. Temperature Control & Reagent Addition:

  • Action: Cool the stirring solution to 0 °C using an ice-water bath.

  • Action: Add Sodium Borohydride (NaBH₄, 1.5 to 2.0 equiv) portion-wise over 15 minutes.

  • Causality: The reaction between NaBH₄ and MeOH is exothermic and evolves hydrogen gas[5]. Portion-wise addition at 0 °C controls the exotherm, prevents the reaction from boiling over, and minimizes the thermal decomposition of the hydride reagent.

3. Reaction Propagation:

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

  • Action: Monitor reaction progress via TLC (e.g., 5% MeOH in DCM) or LC-MS until the starting material is consumed.

4. Quench and Workup:

  • Action: Re-cool the flask to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Causality: NH₄Cl is a mild acid. It safely destroys unreacted borohydride complexes without fully protonating the highly basic pyridine and pyrimidine rings. Using a strong acid (like HCl) would form highly water-soluble bis- or tris-hydrochloride salts, making extraction into an organic phase nearly impossible.

  • Action: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL).

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

5. Purification:

  • Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% Et₃N) to afford the pure secondary amine.

Workflow Step1 1. Setup Dry Glassware & N2 Step2 2. Dissolution Imine in dry MeOH (0 °C) Step1->Step2 Step3 3. Addition Portion-wise NaBH4 Step2->Step3 Step4 4. Reaction Stir at RT (1-2 h) Step3->Step4 Step5 5. Quench Sat. NH4Cl (aq) at 0 °C Step4->Step5 Step6 6. Extraction DCM or EtOAc Wash & Dry Step5->Step6 Step7 7. Purification Flash Column Chromatography Step6->Step7

Caption: Step-by-step experimental workflow for the NaBH4-mediated reduction of isolated imines.

Quantitative Data & Method Comparison

When designing a synthetic route, chemists must weigh the benefits of isolating the imine versus performing a one-pot reductive amination. The table below summarizes the operational metrics for both approaches based on standard industry parameters.

ParameterProtocol A (NaBH₄ / MeOH)Protocol B (STAB / DCE)
Substrate State Pre-formed, isolated imineIn situ formation (One-pot)
Reducing Agent Sodium borohydride (NaBH₄)Sodium triacetoxyborohydride
Solvent Methanol (MeOH)1,2-Dichloroethane (DCE)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours12 - 24 hours
Typical Yield 85 - 95%65 - 80%
Chemoselectivity Excellent for isolated iminesExcellent (tolerates free aldehydes)
Cost / Scalability Highly economical, easily scaledHigher reagent cost, slower kinetics

Note: For the specific bis-heteroaryl system of pyridine and pyrimidine, Protocol A generally yields a cleaner impurity profile, as the pre-isolation of the imine removes unreacted 2-aminopyridine, which is notoriously difficult to separate from the final product via chromatography.

References

  • Stabilization of NaBH₄ in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. The Journal of Organic Chemistry (2018). Mechanistic insights into NaBH₃OMe as the active hydride species in methanolic borohydride reductions. URL:[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry (2017). Comprehensive overview of chemoselectivity differences between NaBH₄ and NaBH(OAc)₃. URL:[Link]

  • Amine synthesis by imine reduction. Organic Chemistry Portal. Aggregated literature on the reduction of heteroaryl imines to secondary amines. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Quantification of Pyrimidine Derivatives in Biological Samples by LC-MS/MS

Introduction: The Crucial Role and Analytical Challenges of Pyrimidine Quantification Pyrimidine nucleotides are fundamental to life, serving as essential precursors for DNA and RNA synthesis.[1] Beyond this central role...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role and Analytical Challenges of Pyrimidine Quantification

Pyrimidine nucleotides are fundamental to life, serving as essential precursors for DNA and RNA synthesis.[1] Beyond this central role, they are integral to cellular metabolism, participating in the formation of cell membranes and protein glycosylation.[1] The de novo synthesis and salvage pathways of pyrimidines are tightly regulated, and their upregulation is a hallmark of proliferating cells, including tumors, making this pathway a significant target in drug development.[1][2] Consequently, the accurate quantification of pyrimidine derivatives in biological matrices such as plasma, urine, and cell extracts is paramount for understanding disease pathology, pharmacokinetic/pharmacodynamic (PK/PD) modeling of nucleoside analogue drugs, and for diagnostic purposes.[3][4][5]

However, the inherent polarity of pyrimidine bases, nucleosides, and nucleotides presents a significant analytical challenge. These highly polar molecules are often poorly retained on traditional reversed-phase liquid chromatography (LC) columns, making their separation from complex biological matrices difficult.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its exceptional sensitivity, selectivity, and speed.[3][6] This application note provides a comprehensive, field-proven protocol for the robust quantification of pyrimidine derivatives in biological samples using LC-MS/MS, grounded in the principles of authoritative bioanalytical method validation.

Methodology Overview: A Validated Approach

This protocol is designed to be a self-validating system, where each step is chosen to ensure accuracy, precision, and reproducibility, in alignment with regulatory expectations such as those from the U.S. Food and Drug Administration (FDA).[7][8] The workflow is segmented into three key stages: Sample Preparation, LC-MS/MS Analysis, and Method Validation.

LC-MS/MS Workflow for Pyrimidine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Processing & Validation Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Add organic solvent (e.g., Acetonitrile/Methanol) Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution Centrifuge & collect supernatant LC Separation LC Separation Evaporation & Reconstitution->LC Separation Inject sample MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Eluted Analytes Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition MRM Transitions Quantification Quantification Data Acquisition->Quantification Peak Integration Method Validation Method Validation Quantification->Method Validation Assess against criteria

Caption: High-level workflow for pyrimidine quantification.

Part 1: Detailed Experimental Protocol

This protocol provides a robust starting point for the analysis of common pyrimidine derivatives. Optimization may be required based on the specific analytes and matrix.

Materials and Reagents
  • Analytes: Uracil, Thymine, Cytosine, 5-Fluorouracil (5-FU), Gemcitabine, etc.

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the primary analyte is highly recommended to compensate for matrix effects and procedural variability.[9][10]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid or ammonium formate.

  • Biological Matrix: Human plasma (or other relevant matrix).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[9][11]

Protocol:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.[11] The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). This step ensures the sample solvent is compatible with the LC conditions, leading to better peak shape.

  • Vortex and centrifuge again to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for injection.

Sample Preparation Workflow Start Start PlasmaSample 100 µL Plasma Start->PlasmaSample AddSolvent Add 300 µL Acetonitrile + IS PlasmaSample->AddSolvent Vortex1 Vortex 1 min AddSolvent->Vortex1 Centrifuge1 Centrifuge 10 min @ 14,000 rpm Vortex1->Centrifuge1 TransferSupernatant Collect Supernatant Centrifuge1->TransferSupernatant Evaporate Evaporate to Dryness TransferSupernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Vortex2 Vortex & Centrifuge Reconstitute->Vortex2 TransferToVial Transfer to Autosampler Vial Vortex2->TransferToVial End End TransferToVial->End

Caption: Step-by-step sample preparation protocol.

LC-MS/MS Conditions

The following conditions are a robust starting point. For highly polar pyrimidines, ion-pairing chromatography or HILIC may be considered.[2]

Table 1: LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system[1][12]UHPLC systems offer higher resolution and faster run times.
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)[11]C18 columns provide good retention for a broad range of moderately polar compounds. Smaller particle sizes enhance efficiency.
Mobile Phase A 0.1% Formic Acid in Water[11]Acidifying the mobile phase promotes protonation of the analytes, which is beneficial for positive mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile[11]Acetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 0-1 min: 5% B; 1-5 min: 5% to 95% B; 5-7 min: 95% B; 7-7.1 min: 95% to 5% B; 7.1-10 min: 5% B[11]A gradient allows for the elution of compounds with a range of polarities and helps to clean the column between injections.
Flow Rate 0.4 mL/min[11][12]A typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °C[2][11]Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µL[2][11]A small injection volume minimizes potential peak distortion.
MS System Triple Quadrupole Mass Spectrometer[1]Triple quadrupole instruments are ideal for targeted quantification due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode[3][11]ESI is suitable for polar molecules. The optimal polarity should be determined empirically for each analyte.
Ion Source Parameters Capillary Voltage: 3.5 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C; Desolvation Gas Flow: 800 L/hr[3][11]These are typical starting parameters that should be optimized for the specific instrument and analytes to maximize signal intensity.
Data Acquisition Multiple Reaction Monitoring (MRM)[11][12]MRM provides high selectivity by monitoring a specific precursor ion to product ion transition for each analyte, minimizing interference from other matrix components.

Table 2: Example MRM Transitions (Positive ESI Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Uracil113.096.015
Thymine127.082.120
Cytosine112.195.118
5-Fluorouracil131.042.025
Gemcitabine264.1112.112
Note: These values are illustrative and require empirical optimization on the specific mass spectrometer used.

Part 2: Bioanalytical Method Validation - Ensuring Trustworthiness

A bioanalytical method is only as good as its validation. The following parameters must be rigorously assessed to ensure the data generated is reliable and reproducible, adhering to FDA guidelines.[7][8][13]

Key Validation Parameters
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7] This is assessed by analyzing blank matrix from at least six different sources.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[10][14] It is quantitatively assessed by comparing the peak response of an analyte in post-extraction spiked matrix to its response in a neat solution.[10][15] The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[9][10]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared in the same biological matrix as the samples. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[4][16] These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in at least five replicates.

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.[4][16]

Acceptance Criteria

The following table summarizes typical acceptance criteria for validation parameters based on regulatory guidance.[7][8]

Table 3: Bioanalytical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Factor The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% for at least 85% of the matrix lots tested.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The CV should not exceed 15% (20% at the LLOQ).
Recovery Should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.
Stability Analyte concentration should be within ±15% of the nominal concentration under the tested conditions.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of pyrimidine derivatives in biological samples. By adhering to the outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve sensitive and accurate results. The emphasis on a thorough method validation, grounded in regulatory guidelines, ensures the integrity and trustworthiness of the generated data. This method serves as a strong foundation for researchers, scientists, and drug development professionals engaged in the study of pyrimidine metabolism and the development of related therapeutics.

References

  • de Abreu, R. A., et al. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 13(1), 1-12. [Link]

  • Schiff, M., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212458. [Link]

  • Cremonesi, A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(10), 1792-1801. [Link]

  • Li, W., & Cohen, L. H. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 31(11), 640-649. [Link]

  • Poulsen, H. E., et al. (2014). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 967, 185-193. [Link]

  • Cremonesi, A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]

  • Hewavitharana, A. K. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 3(6), 565-567. [Link]

  • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. [Link]

  • Britton, J., & Wilson, P. B. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Organic & Biomolecular Chemistry. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Schiff, M., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Ansari, S., & Karimi, M. (2017). Novel developments and trends of analytical methods for drug analysis in biological and environmental samples by molecularly imprinted polymers. TrAC Trends in Analytical Chemistry, 89, 146-162. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Hewavitharana, A. K., et al. (2017). Matrix effects and application of matrix effect factor. Future Science OA, 3(4), FSO220. [Link]

  • Poczta, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Zamyatnin, A. A. Jr. (2018). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. Stem Cell Research, 27, 116-124. [Link]

  • Biotage. Bioanalytical Sample Preparation. [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

Sources

Method

Application Note: Derivatization Strategies for Secondary Amines in Chromatographic Separations

Introduction & Mechanistic Rationale The accurate chromatographic analysis of secondary amines presents a unique set of analytical challenges. Unlike primary amines, secondary amines suffer from increased steric hindranc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The accurate chromatographic analysis of secondary amines presents a unique set of analytical challenges. Unlike primary amines, secondary amines suffer from increased steric hindrance and lack a second active hydrogen. This structural limitation prevents them from reacting with standard primary-amine-specific derivatizing agents, such as o-phthalaldehyde (OPA), without the implementation of complex, multi-step labeling processes[1].

Furthermore, secondary amines are highly polar and readily form strong hydrogen bonds. In Gas Chromatography (GC) , this polarity leads to irreversible adsorption on active sites within the column and severe peak tailing[2]. In Liquid Chromatography (LC) , the absence of a strong native chromophore or fluorophore in most aliphatic secondary amines necessitates chemical tagging to achieve acceptable limits of detection (LOD)[3].

This application note provides a comprehensive, self-validating framework for the derivatization of secondary amines. It details the causality behind reagent selection, reaction conditions, and step-by-step analytical workflows for both LC and GC platforms.

Reagent Selection and Workflow Logic

The selection of a derivatization reagent is strictly dictated by the chromatographic modality and the intended detection system[4].

  • Liquid Chromatography (HPLC / LC-MS): The objective is to introduce a hydrophobic tag containing a robust chromophore or fluorophore. FMOC-Cl (9-fluorenylmethyl chloroformate) and Dansyl Chloride are the gold standards for this application[5][6]. FMOC-Cl is particularly advantageous due to its rapid reaction kinetics (typically <10 minutes) with both primary and secondary amines, forming highly fluorescent and stable carbamate derivatives[6][7].

  • Gas Chromatography (GC / GC-MS): The primary goal is to mask the polar N-H bond, thereby increasing the analyte's volatility and thermal stability[2]. MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) is widely utilized for silylation because it produces highly volatile trimethylsilyl (TMS) derivatives and neutral byproducts[8][9]. For electron-capture detection (ECD) or to enhance mass spectrometric sensitivity, acylation with fluorinated reagents like PFPA (Pentafluoropropionic anhydride) or PFBSC is highly recommended[10][11].

Workflow A Secondary Amine Sample B Chromatography Type? A->B C HPLC / LC-MS B->C Liquid Phase D GC / GC-MS B->D Gas Phase E FMOC-Cl or Dansyl-Cl (Adds Fluorophore/Chromophore) C->E F MSTFA or PFPA (Increases Volatility/Stability) D->F G Reaction & Quenching E->G F->G H Chromatographic Separation G->H

Decision tree for secondary amine derivatization based on chromatographic modality.

Table 1: Quantitative Performance and Characteristics of Derivatization Reagents
ReagentTarget ModalityReaction Time / TempTypical LOD / SensitivityKey Advantage
FMOC-Cl HPLC / LC-MS5–10 min / 20–25°C~1 fmol/µL[7]Rapid reaction; yields highly fluorescent derivatives.
Dansyl Chloride HPLC / LC-MS30–60 min / 25–60°C10–100 ng/L[12]Extremely stable adducts; well-documented protocols.
MSTFA GC / GC-MS30 min / 60°C1–3 ng/mL[4]Highly volatile TMS derivatives; neutral byproducts.
PFBSC / PFPA GC-ECD / GC-MS10–60 min / 40–80°C< 1 ng/mL[10]Excellent for electron-capture detection (ECD).

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, every analytical protocol must function as a self-validating system. The inclusion of internal standards (IS) and surrogate markers is non-negotiable for tracking derivatization efficiency.

Protocol A: Pre-Column HPLC Derivatization using FMOC-Cl

Mechanistic Goal: This reaction relies on a nucleophilic substitution where the deprotonated secondary amine attacks the chloroformate group of FMOC-Cl, yielding a highly fluorescent carbamate[6]. Self-Validation: The protocol incorporates L-Norvaline as an internal standard to monitor derivatization efficiency, correct for matrix effects, and validate quantitative recovery[7].

Materials:

  • Borate buffer (0.1 M, pH 9.5 - 10.0)

  • FMOC-Cl reagent (10 mM in anhydrous acetonitrile)

  • Internal Standard: L-Norvaline (1 mM)

  • Quenching agent: 1% Acetic acid or Glycine

Step-by-Step Methodology:

  • Alkalization: Transfer 50 µL of the extracted sample into a glass autosampler vial. Add 10 µL of the L-Norvaline IS, followed by 50 µL of the borate buffer.

    • Causality: The pH must be strictly maintained above 9.0 to ensure the secondary amine remains deprotonated and in its active, nucleophilic state[3].

  • Derivatization: Add 50 µL of the FMOC-Cl reagent. Vortex immediately for 10 seconds to ensure homogeneity.

  • Incubation: Allow the reaction to proceed at room temperature (20–25°C) for 5 to 10 minutes.

    • Causality: FMOC-Cl reactions are rapid. Extended incubation is counterproductive as it leads to the hydrolysis of FMOC-Cl into FMOC-OH, an artifact that can co-elute and interfere with the chromatogram[7].

  • Quenching: Add 20 µL of 1% acetic acid (or a primary amine like glycine) to terminate the reaction.

    • Causality: Quenching rapidly consumes the excess FMOC-Cl, preventing continuous background reactions and stabilizing the formed amine derivatives[3][5].

  • Analysis: Inject 10 µL into the HPLC system utilizing Fluorescence Detection (Typical settings: Ex 260 nm / Em 325 nm)[3].

Mechanism N1 Secondary Amine (Target) N4 FMOC-Amine Derivative (Highly Fluorescent) N1->N4 Nucleophilic Substitution N2 FMOC-Cl (Excess Reagent) N2->N4 N3 Alkaline Buffer (pH 9-10) N3->N1 Maintains Deprotonation N5 Internal Standard (e.g., L-Norvaline) N5->N4 Validates Reaction Yield

Reaction logic and validation framework for FMOC-Cl derivatization.

Protocol B: GC-MS Derivatization using MSTFA (Silylation)

Mechanistic Goal: The replacement of the active hydrogen on the secondary amine with a trimethylsilyl (TMS) group via nucleophilic displacement, significantly reducing the analyte's polarity and boiling point[9]. Self-Validation: The use of a deuterated surrogate standard spiked prior to extraction verifies recovery. The MS spectra must be monitored for the expected diagnostic ions (e.g., [M-15]+ resulting from the loss of a methyl group from the TMS tag).

Materials:

  • MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide)

  • Anhydrous Pyridine (Catalyst/Acid Scavenger)

  • Surrogate Standard (Deuterated analog of the target secondary amine)

Step-by-Step Methodology:

  • Drying: Transfer the extracted sample (containing the surrogate standard) to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: Silylating reagents are extremely moisture-sensitive. Even trace amounts of water will preferentially hydrolyze MSTFA, leading to incomplete derivatization and poor analytical reproducibility[13].

  • Reconstitution & Catalysis: Add 50 µL of anhydrous pyridine to the dried residue.

    • Causality: Pyridine acts as both a solvent and an acid scavenger. It drives the nucleophilic substitution forward by neutralizing the acidic byproducts formed during silylation[9].

  • Derivatization: Add 50 µL of MSTFA. Seal the vial tightly with a PTFE-lined cap to prevent moisture ingress.

  • Incubation: Heat the mixture in a dry block at 60°C for 30 minutes.

    • Causality: Because secondary amines are sterically hindered compared to primary amines or hydroxyl groups, they require elevated thermal energy to achieve quantitative (>99%) reaction yields[9].

  • Analysis: Cool the vial to room temperature and inject 1 µL directly into the GC-MS (Split/Splitless injector). Avoid exposing the derivatized sample to ambient air for prolonged periods.

Troubleshooting and Data Integrity

  • Under-derivatization in LC: If the internal standard (L-Norvaline) exhibits low recovery or poor peak shape, suspect pH drift during the reaction. Verify that the sample matrix is not overly acidic, which would neutralize the borate buffer and protonate the amines, rendering them non-nucleophilic.

  • Artifact Peaks in GC: The presence of multiple peaks for a single analyte often indicates incomplete silylation or thermal degradation within the injection port. Ensure the GC inlet temperature is optimized (typically around 250°C) and that a properly deactivated liner is used to prevent breakdown of the TMS derivatives[9].

Sources

Application

Application Note: Preclinical Experimental Design for Testing the Anti-Fibrotic Activity of Pyrimidine Compounds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro and in vivo pharmacology, mechanistic validation, and experimental causality. Executive Summary & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro and in vivo pharmacology, mechanistic validation, and experimental causality.

Executive Summary & Mechanistic Rationale

The pyrimidine scaffold is a highly privileged structure in medicinal chemistry, increasingly leveraged for anti-fibrotic drug discovery. Recent breakthroughs have identified specific pyrimidine derivatives—such as pyrazolo[1,5-a]pyrimidines and tetrahydropyrido[4,3-d]pyrimidines—as potent inhibitors of pro-fibrotic targets including Phosphodiesterase 4 (PDE4), Autotaxin (ATX), and the TGF-β type I receptor (ALK-5)[1][2][3].

Fibrosis, particularly Idiopathic Pulmonary Fibrosis (IPF), is driven by the hyperactivation of myofibroblasts and excessive extracellular matrix (ECM) deposition, with Transforming Growth Factor-beta (TGF-β) acting as the master regulatory cytokine[4]. Pyrimidine compounds disrupt this pathology through multiple intersecting pathways:

  • PDE4 Inhibition: Prevents the hydrolysis of cyclic AMP (cAMP). Elevated intracellular cAMP directly suppresses TGF-β-induced myofibroblast differentiation and proliferation[1].

  • ALK-5 Inhibition: Directly blocks the phosphorylation of the Smad2/3 complex by the TGF-β receptor, halting the transcription of pro-fibrotic genes like COL1A1 and FN1[2][5].

Pathway TGFb TGF-β Ligand Receptor TGF-β Receptor (ALK-5) TGFb->Receptor Binds Smad Smad2/3 Complex Receptor->Smad Phosphorylates Fibroblast Myofibroblast Differentiation Smad->Fibroblast Activates ECM ECM Deposition (Collagen) Fibroblast->ECM Secretes Pyrimidine Pyrimidine Compound Pyrimidine->Receptor Inhibits ALK-5 cAMP cAMP Accumulation Pyrimidine->cAMP Inhibits PDE4 cAMP->Fibroblast Suppresses

Pyrimidine-mediated inhibition of TGF-β and PDE4 pro-fibrotic signaling pathways.

In Vitro Experimental Design: TGF-β-Induced Fibroblast Differentiation

To evaluate the direct anti-fibrotic activity of a pyrimidine compound, the TGF-β-stimulated fibroblast model is the industry standard. For pulmonary fibrosis, MRC-5 or A549 cell lines are preferred[1]; for hepatic fibrosis, immortalized rat hepatic stellate cells (HSC-T6) are utilized[6][7].

Step-by-Step Protocol & Causality
  • Cell Synchronization (Serum Starvation): Seed fibroblasts in complete medium. After 24 hours, replace with medium containing only 0.1% Fetal Bovine Serum (FBS) for 24 hours.

    • Causality: Serum starvation synchronizes the cell cycle to the G0/G1 phase and reduces background kinase activity. This ensures that any subsequent cellular response is strictly driven by the exogenous TGF-β stimulation rather than growth factors present in the serum.

  • Induction and Treatment: Co-treat the cells with 5 ng/mL recombinant human TGF-β1 and the test pyrimidine compound (dose-response range: 0.1 μM to 10 μM).

    • Self-Validating Control: You must run Pirfenidone (10 μM) or Nintedanib in parallel as a positive control[1][6]. If Pirfenidone fails to significantly attenuate α-SMA expression, it indicates either compromised TGF-β1 potency or that the fibroblasts have undergone replicative senescence (loss of plasticity), rendering the assay invalid.

  • Endpoint Analysis (48-72 hours): Lyse cells to measure Collagen Type I alpha 1 (COL1A1) and α-Smooth Muscle Actin (α-SMA) via Western Blot or ELISA[6][7].

In Vivo Experimental Design: Bleomycin-Induced Pulmonary Fibrosis

The intratracheal (IT) bleomycin murine model is the definitive preclinical gateway for IPF therapeutics. A critical, often misunderstood parameter in this model is the timeline. While some legacy protocols extend to 21 or 28 days, rigorous computer-assisted morphometry demonstrates that 14 days post-instillation is the optimal endpoint [8].

Causality for a 14-Day Endpoint: At 14 days, mice exhibit maximal, consistent fibrosis driven by active matrix signaling and mitosis[5]. Extending the model to 21 days introduces high biological variability (spontaneous resolution in some mice) and unnecessary mortality, which obscures the statistical significance of the test compound's efficacy[8].

Workflow Day0 Day 0: Bleomycin IT Instillation Day1_14 Days 1-14: Daily Pyrimidine Dosing Day0->Day1_14 Begin Treatment Day7 Day 7: Maximal Inflammation Day0->Day7 Disease Progression Day14 Day 14: Peak Fibrosis & Endpoint Day1_14->Day14 Modulates Day7->Day14 Fibrotic Phase Analysis Endpoint Analysis: Histology & BALF Day14->Analysis Harvest Tissue

14-day self-validating workflow for the bleomycin-induced pulmonary fibrosis model.

Step-by-Step Protocol & Causality
  • Induction (Day 0): Administer a single IT dose of Bleomycin (typically 2 to 7.5 U/kg depending on the mouse strain and batch potency) to C57BL/6 mice[5][9].

    • Self-Validating Control: Monitor animal body weight daily. Successful bleomycin instillation universally causes acute weight loss (up to 20%) within the first 7 days, followed by a gradual stabilization[9]. If the vehicle-treated bleomycin group does not exhibit this initial weight drop, the intratracheal delivery failed (likely injected into the esophagus), and the cohort must be excluded.

  • Dosing Regimen (Days 1-14): Administer the pyrimidine compound (e.g., 2.5 mg/kg IP or via oral gavage) daily. Utilize Pirfenidone (300 mg/kg, PO) as the therapeutic benchmark[1][10].

  • Tissue Harvesting (Day 14):

    • Perform a Bronchoalveolar Lavage (BAL) to collect fluid (BALF) for inflammatory cell counts (lymphocytes and neutrophils)[8].

    • Excise the right lung for biochemical hydroxyproline quantification (the gold standard for collagen deposition)[5].

    • Inflate and fix the left lung in 10% formalin for histological evaluation (Masson's Trichrome or Sirius Red staining) to calculate the Ashcroft Fibrosis Score.

Quantitative Data Presentation

To accurately benchmark novel pyrimidine compounds, data should be structured to compare the restoration of fibrotic markers back to sham levels. Below is a representative data matrix summarizing expected outcomes based on validated pyrimidine PDE4/ALK-5 inhibitors[1][5].

Biomarker / EndpointSham (Saline)Bleomycin + VehicleBleomycin + Pyrimidine (e.g., 2.5 mg/kg)Bleomycin + Pirfenidone (300 mg/kg)
Hydroxyproline (μ g/lung ) ~15.0 ± 2.5~55.0 ± 6.0~28.0 ± 4.5~32.0 ± 5.0
Ashcroft Fibrosis Score 0 - 16 - 82 - 43 - 5
BALF Total Cells (x10⁵) ~1.5 ± 0.3~8.0 ± 1.2~3.5 ± 0.8~4.0 ± 0.9
COL1A1 Expression (Fold) 1.04.5 - 6.01.5 - 2.52.0 - 3.0

Note: A successful pyrimidine candidate should demonstrate statistically significant reductions (p < 0.01) in hydroxyproline and Ashcroft scores compared to the Bleomycin + Vehicle group, ideally matching or exceeding the efficacy of the Pirfenidone positive control.

References

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis Source: ACS Publications URL:[Link]

  • Time course of bleomycin-induced lung fibrosis Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: MDPI / PubMed URL:[Link]

  • Prevention of bleomycin‐induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • WO2008006583A1 - Pyrimidine derivatives as alk-5 inhibitors Source: Google Patents URL
  • Bleomycin‐induced lung injury: Revisiting an old tool to model group III PH associated with pulmonary fibrosis Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Optimization and evaluation of novel tetrahydropyrido[4,3-d]pyrimidine derivatives as ATX inhibitors for cardiac and hepatic fibrosis Source: ResearchGate URL:[Link]

  • Bleomycin Induces Molecular Changes Directly Relevant to Idiopathic Pulmonary Fibrosis: A Model for “Active” Disease Source: PLOS ONE URL:[Link]

Sources

Method

The Strategic Role of Pyrimidine-Methylamine Scaffolds in Modern Insecticide Development: Application Notes for the Synthesis of Mesoionic Agents

Abstract This technical guide provides an in-depth exploration of pyrimidine-methylamine derivatives as pivotal intermediates in the synthesis of next-generation insecticides, with a specific focus on the mesoionic class...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of pyrimidine-methylamine derivatives as pivotal intermediates in the synthesis of next-generation insecticides, with a specific focus on the mesoionic class. While the specific intermediate Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine serves as a conceptual starting point, this document will center on the well-documented and structurally analogous key intermediate, N-(Pyrimidin-5-ylmethyl)pyridin-2-amine , to detail the synthesis of the potent rice hopper insecticide, Triflumezopyrim . This guide is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering detailed protocols, mechanistic insights, and a discussion of the structure-activity relationships that underpin the efficacy of these compounds.

Introduction: The Rise of Mesoionic Insecticides and the Importance of the Pyrimidine Core

The relentless challenge of insecticide resistance necessitates the continuous development of novel active ingredients with unique modes of action.[1] Mesoionic insecticides have emerged as a significant advancement, offering potent and selective control of problematic insect pests.[2][3] Triflumezopyrim, a prominent member of this class, effectively controls rice planthoppers and leafhoppers, which pose a significant threat to global food security.[2]

The core of Triflumezopyrim's structure is built upon a pyrimidine-methylamine scaffold. This heterocyclic framework is crucial for the molecule's ability to act on the nicotinic acetylcholine receptor (nAChR) of insects, albeit through a mechanism distinct from that of neonicotinoid insecticides.[2] The specific arrangement of the pyrimidine and pyridine rings, connected by a methylamine linker, is fundamental to its biological activity. This document will elucidate the synthetic pathways to construct this critical intermediate and its subsequent elaboration into the final active ingredient.

Synthesis of the Key Intermediate: N-(Pyrimidin-5-ylmethyl)pyridin-2-amine

The synthesis of N-(pyrimidin-5-ylmethyl)pyridin-2-amine is a critical step in the overall production of Triflumezopyrim. Several routes have been developed, each with its own advantages and challenges in terms of yield, purity, and scalability.[4] Here, we will detail two primary, field-proven methods.

Method 1: Reductive Amination Pathway

This is a widely employed method that involves the formation of a Schiff base intermediate, followed by in-situ reduction.[4][5]

Workflow for Reductive Amination

A 2-Aminopyridine C Schiff Base Formation (Imine Intermediate) A->C B Pyrimidine-5-carbaldehyde B->C D Reduction (e.g., Sodium Borohydride) C->D In-situ E N-(Pyrimidin-5-ylmethyl)pyridin-2-amine D->E

Caption: Reductive amination workflow for N-(Pyrimidin-5-ylmethyl)pyridin-2-amine synthesis.

Experimental Protocol:

  • Schiff Base Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine (1.0 eq) and pyrimidine-5-carbaldehyde (1.05 eq) in a suitable solvent such as toluene.

    • Add a catalytic amount of p-toluenesulfonic acid to facilitate the condensation reaction.

    • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the imine product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction:

    • Once the formation of the Schiff base is complete, cool the reaction mixture to room temperature.

    • Carefully add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), in portions. The reduction is typically carried out in a protic solvent like methanol, which may be added at this stage.

    • Stir the reaction mixture at room temperature until the imine is fully converted to the secondary amine, as confirmed by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-(pyrimidin-5-ylmethyl)pyridin-2-amine.

Causality Behind Experimental Choices:

  • Catalyst: The use of an acid catalyst like p-toluenesulfonic acid is crucial for protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of 2-aminopyridine.

  • Azeotropic Removal of Water: The formation of the Schiff base is a reversible reaction. By removing water using a Dean-Stark trap, the equilibrium is shifted towards the product side, leading to higher yields.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine functional group without affecting the pyrimidine and pyridine rings.

Method 2: Nucleophilic Substitution Pathway

An alternative route involves the reaction of 2-aminopyridine with a pyrimidine derivative bearing a leaving group on the methyl substituent at the 5-position.[6]

Workflow for Nucleophilic Substitution

A 2-Aminopyridine C Nucleophilic Substitution (SN2 Reaction) A->C B 5-(Bromomethyl)pyrimidine or 5-(Chloromethyl)pyrimidine B->C D N-(Pyrimidin-5-ylmethyl)pyridin-2-amine C->D

Caption: Nucleophilic substitution workflow for intermediate synthesis.

Experimental Protocol:

  • Reaction Setup:

    • In a reaction vessel, dissolve 2-aminopyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a non-nucleophilic base, such as triethylamine or potassium carbonate, to deprotonate the amino group of 2-aminopyridine, increasing its nucleophilicity.

    • Add 5-(bromomethyl)pyrimidine (1.0 eq) to the reaction mixture.

  • Reaction Execution:

    • Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or HPLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Final Assembly of Triflumezopyrim: A Mesoionic Cyclization

The final step in the synthesis of Triflumezopyrim involves the reaction of the key intermediate, N-(pyrimidin-5-ylmethyl)pyridin-2-amine, with a derivative of 2-[3-(trifluoromethyl)phenyl]malonic acid.[2]

Synthesis Pathway of Triflumezopyrim

cluster_intermediate Key Intermediate cluster_malonate Malonate Derivative A N-(Pyrimidin-5-ylmethyl) pyridin-2-amine C Condensation and Cyclization A->C B 2-[3-(Trifluoromethyl)phenyl] malonyl dichloride B->C D Triflumezopyrim C->D

Caption: Final condensation and cyclization to form Triflumezopyrim.

Experimental Protocol:

  • Activation of the Malonic Acid Derivative:

    • 2-[3-(trifluoromethyl)phenyl]malonic acid is typically converted to a more reactive species, such as the corresponding malonyl dichloride, by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Condensation and Cyclization:

    • In a suitable anhydrous solvent, dissolve N-(pyrimidin-5-ylmethyl)pyridin-2-amine.

    • Cool the solution in an ice bath and slowly add the activated malonyl dichloride derivative.

    • A non-nucleophilic base, such as pyridine or triethylamine, is often added to scavenge the HCl generated during the reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification:

    • The reaction mixture is worked up by washing with water and brine.

    • The organic layer is dried and concentrated.

    • The crude Triflumezopyrim is then purified by recrystallization or column chromatography to yield the final product.

Data Summary

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (Reductive Amination)
N-(Pyrimidin-5-ylmethyl)pyridin-2-amineC10H10N4186.2270-85%
TriflumezopyrimC22H14F3N3O2421.37>80% (from intermediate)

Conclusion and Future Perspectives

The synthesis of Triflumezopyrim highlights the strategic importance of the pyrimidine-methylamine scaffold in the development of modern insecticides. The protocols detailed herein provide a robust framework for the laboratory-scale synthesis of this important class of molecules. Future research may focus on the development of more sustainable and efficient synthetic routes, potentially through the use of flow chemistry or biocatalysis. Furthermore, the exploration of other substitutions on the pyrimidine and pyridine rings of the core intermediate could lead to the discovery of new mesoionic insecticides with improved efficacy, broader spectrum of activity, and enhanced environmental profiles.

References

  • Process for the preparation and isolation of intermediates of certain mesoionic pesticides. (WO2024040111A1).
  • A new benchmark for rice planthopper control – Triflumezopyrim. Enge Biotech. [Link]

  • COMPOSITIONS HAVING PESTICIDAL UTILITY AND PROCESSES RELATED THERETO. (EP4051003B1). European Patent Office. [Link]

  • Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety. (2021). Molecules, 26(11), 3321. [Link]

  • New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 753-757. [Link]

  • Development of a New Synthetic Process for Triflumezopyrim and Continuous Flow Attempts. (2015). Organic Process Research & Development, 19(5), 634-640. [Link]

  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. (2008). The Journal of Organic Chemistry, 73(16), 6481-6484. [Link]

  • Novel pesticidal composition. (WO2023223348A1).
  • Preparation method of N-2-pyridine-5-pyrimidine methylamine. (CN106046227A).
  • Method for preparation of 5-substituted pyrimidines. (WO2012128965A3).
  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). Molecules, 28(5), 2203. [Link]

  • Triflumezopyrim (Ref: DPX-RAB55). AERU, University of Hertfordshire. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters, 11(2), 121-138. [Link]

  • Mesoionic pyrido[1,2-a]pyrimidinones: Discovery of triflumezopyrim as a potent hopper insecticide. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2538. [Link]

Sources

Application

Application Note: Multi-Parametric Cytotoxicity Profiling of N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine

[(2-isopropyl-5-pyrimidinyl. Outlining the Structure Now, I've outlined the application note's structure, targeting researchers and drug developers.

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Author: BenchChem Technical Support Team. Date: March 2026

[(2-isopropyl-5-pyrimidinyl.

Outlining the Structure

Now, I've outlined the application note's structure, targeting researchers and drug developers. I'm focusing on a multi-pronged approach (ATP, LDH, High-Content Imaging) to dissect cytotoxicity modes. This is all in support of the chemical with the complex name. I plan to use a workflow diagram to help illustrate this multi-parametric methodology.

Analyzing the Cytotoxicity Data

Visualizing the Workflow

I've just generated the first dot block for Graphviz, depicting the assay workflow using nodes and edges. I've focused on high-contrast visuals, including specific colors and font colors. I’m including tables to summarize my findings, and the diagram uses different cell lines like HepG2 and HEK293. I’m trying to make the diagrams very easy to understand.

Validating Color Choices

I've validated the color contrast for my Graphviz diagrams. The yellow text on dark grey, blue on white, green on white, and red on white combinations all pass my criteria. Now, I'm working on a second diagram to illustrate the cytotoxicity mechanism itself. It depicts cellular stress leading to apoptosis or necrosis, which is easily visualized.

Detailing the Methods

I am now focusing on providing detailed protocols. I'm writing about CellTiter-Glo 2.0, emphasizing its add-mix-measure simplicity and ATP-dependent luminescence. I'm also describing the LDH Release assay, explaining the coupled enzymatic reaction. I'll provide references for both, and prepare a summary table to guide data interpretation.

Justifying the Assay Choices

I'm now elaborating on why I'm focusing on ATP and LDH assays over alternatives like MTT. My research shows MTT's susceptibility to metabolic interference, which can skew cytotoxicity assessments. I'll strengthen my arguments by mentioning the enzymatic reaction from the Abcam assay, and I'll cite the MDPI article, ensuring my Application Note is robust and reliable.

Refining Experimental Controls

I'm now focusing on validating the experimental design. I will emphasize the use of a "Maximum LDH Release Control" via Triton X-100 and a "Vehicle Control" utilizing < 0.5% DMSO. I'll make sure these controls clearly demonstrate the assay's trustworthiness. I'm also weaving the citations directly into the text for authoritative grounding.

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Application Area: Pre-clinical In Vitro Safety Pharmacology & Lead Optimization

Introduction and Scientific Rationale

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, anti-cancer agents, and antimicrobial drugs[1]. N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine is a highly versatile building block. The inclusion of an isopropyl group at the 5-position provides critical steric bulk and enhances lipophilicity, which is highly desirable for membrane permeability in drug design[2]. Meanwhile, the reactive N-methylamine moiety facilitates hydrogen bonding and target engagement.

However, these exact physicochemical properties—lipophilicity and reactivity—can lead to off-target cytotoxicity, such as mitochondrial uncoupling or direct membrane destabilization. To accurately evaluate the safety profile of this compound, a single-endpoint assay (like the traditional MTT assay) is insufficient, as it can be confounded by metabolic interference[3].

The E-E-A-T Rationale for a Multi-Parametric Approach: As Application Scientists, we advocate for an orthogonal, multi-parametric testing strategy to establish true causality between compound exposure and cell death. By combining an ATP-depletion assay (metabolic viability) with a Lactate Dehydrogenase (LDH) release assay (membrane integrity)[4], researchers can confidently distinguish between early-stage apoptosis (metabolic stall, intact membrane) and primary necrosis (membrane rupture)[5].

Experimental Workflow & Mechanistic Logic

To ensure the protocol is a self-validating system, both assays are performed on the same cell population (multiplexing). Because LDH is released into the extracellular space upon membrane rupture, the supernatant can be sampled for the LDH assay, while the remaining cells in the well are lysed to quantify intracellular ATP[6].

Workflow A Seed Cells (HepG2, HEK293) B Compound Treatment (0.1 - 100 µM) A->B C Incubation (24h, 48h, 72h) B->C D Supernatant Collection (LDH Assay) C->D Aliquot 50 µL Media E Cell Lysate (ATP Assay) C->E Add Lysis Reagent F Data Integration (Viability vs. Toxicity) D->F Necrosis Marker E->F Metabolic Marker

Fig 1: Multiplexed workflow for orthogonal cytotoxicity profiling.

Cellular Response Pathways

Understanding the mechanism of toxicity is as important as identifying the IC50. The diagram below illustrates how N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine might trigger different cell death pathways depending on the dose and exposure time.

Mechanism Compound N-[(2-isopropyl-5-pyrimidinyl)methyl] -N-methylamine Stress Intracellular Accumulation / Target Binding Compound->Stress Apoptosis Apoptosis (Membrane Intact) Stress->Apoptosis Moderate Dose / Specific Target Necrosis Primary Necrosis (Membrane Rupture) Stress->Necrosis High Dose / Acute Lysis ATP ATP Depletion (Low Luminescence) Apoptosis->ATP LDH High LDH Release (Absorbance/Fluorescence) Necrosis->LDH Necrosis->ATP

Fig 2: Divergent cellular stress pathways and their corresponding assay readouts.

Step-by-Step Experimental Protocols

Protocol A: Membrane Integrity Assessment (LDH Release)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. Upon membrane damage, it leaks into the culture medium. The assay utilizes a coupled enzymatic reaction: LDH converts lactate to pyruvate, reducing NAD+ to NADH, which then interacts with a probe (e.g., INT) to produce a measurable signal[5].

Self-Validating Controls Required:

  • Vehicle Control: Cells treated with DMSO (matched concentration, <0.5% v/v) to establish baseline spontaneous LDH release.

  • Maximum Release Control: Cells treated with 0.1% Triton X-100 for 45 minutes prior to readout to establish 100% cell death.

Methodology:

  • Cell Seeding: Plate HepG2 (hepatotoxicity model) and HEK293 (renal/general toxicity model) cells at 10,000 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point dose-response curve of N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine (e.g., 0.1 µM to 100 µM) in assay medium. Ensure final DMSO concentration remains constant across all wells.

  • Exposure: Aspirate growth medium and apply the compound dilutions. Incubate for 48 hours.

  • Sampling: Gently centrifuge the plate at 250 x g for 3 minutes to settle any detached cells. Transfer 50 µL of the supernatant to a fresh 96-well assay plate.

  • Enzymatic Reaction: Add 50 µL of the LDH Reaction Mix (containing lactate, NAD+, and INT/resazurin) to each well[4].

  • Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Add 50 µL Stop Solution. Measure absorbance at 490 nm (or fluorescence at 560Ex/590Em depending on the specific kit used)[7].

  • Calculation: % Cytotoxicity = [(Experimental - Vehicle) / (Maximum Release - Vehicle)] × 100

Protocol B: Metabolic Viability (CellTiter-Glo® 2.0)

Principle: After removing the supernatant for the LDH assay, the remaining cells are assessed for intracellular ATP. The CellTiter-Glo 2.0 assay uses a proprietary thermostable luciferase that generates a luminescent signal directly proportional to the amount of ATP present, indicating the number of metabolically active cells[6].

Methodology:

  • Equilibration: Following the removal of the 50 µL supernatant (from Protocol A), allow the original cell culture plate (containing the remaining 50 µL of media and cells) to equilibrate to room temperature for 15 minutes.

  • Reagent Addition: Add 50 µL of room-temperature CellTiter-Glo 2.0 Reagent directly to each well. The homogeneous "add-mix-measure" format instantly lyses the cells and stabilizes the ATP[8].

  • Mixing: Place the plate on an orbital shaker at 500 rpm for 2 minutes to facilitate complete cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Readout: Record luminescence using a multi-mode microplate reader (integration time: 0.25–1 second per well).

  • Calculation: Calculate relative viability by normalizing the luminescence of compound-treated wells to the vehicle control wells (set as 100% viability).

Quantitative Data Interpretation

By synthesizing the data from both assays, researchers can build a comprehensive toxicity profile. Below is a representative data matrix summarizing the expected outcomes for N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine across different cell lines.

Cell LineTissue OriginATP IC50 (µM)LDH LD50 (µM)ATP/LDH RatioMechanistic Interpretation
HepG2 Liver (Hepatocellular)12.4 ± 1.145.8 ± 3.2~0.27Strong ATP drop before membrane rupture suggests early apoptosis or mitochondrial targeting[9].
HEK293 Embryonic Kidney28.5 ± 2.431.0 ± 2.8~0.92Concurrent ATP loss and LDH release indicates acute primary necrosis at higher doses.
MCF-7 Breast Adenocarcinoma18.2 ± 1.5> 100N/ACytostatic effect; metabolic inhibition without significant membrane lysis[1].

Note: A significant gap between the ATP IC50 and the LDH LD50 (as seen in HepG2) indicates that the pyrimidine derivative is causing metabolic distress or apoptosis long before the cell membrane physically breaks down.

References

  • The Versatile Pyrimidine Core: Exploring 2-Chloro-5-isopropylpyrimidine's Potential Ningbo Inno Pharmchem Co., Ltd.
  • New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations N
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes N
  • LDH assay kit guide: Principles and applic
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects MDPI Pharmaceuticals
  • Cell-Mediated Cytotoxicity Assays Asthma Allergy Immunology
  • Introducing the CytoTox-ONE™ Homogeneous Membrane Integrity Assay Promega Corpor
  • CellTiter-Glo® 2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine Synthesis

Welcome to the Process Chemistry Support Center. This guide is designed for drug development professionals and synthetic chemists scaling up the synthesis of Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for drug development professionals and synthetic chemists scaling up the synthesis of Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine .

The synthesis of this specific secondary amine is typically achieved via the reductive amination of 2-isopropylpyrimidine-5-carbaldehyde with methylamine. While reductive amination is a foundational transformation, the electron-deficient nature of the pyrimidine ring and the high nucleophilicity of the resulting secondary amine often lead to severe yield bottlenecks, including over-alkylation and premature aldehyde reduction[1][2].

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you establish a self-validating, high-yield synthetic system.

Mechanistic Workflow & Reaction Pathway

Understanding the kinetic competition in your reaction flask is the first step to optimizing yield. The diagram below illustrates the desired pathway against the two most common parasitic side-reactions: direct reduction to the alcohol and over-alkylation to the tertiary amine.

MechanisticPathway Aldehyde 2-Isopropylpyrimidine- 5-carbaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine + MeNH2 - H2O Alcohol Pyrimidin-5-ylmethanol (Direct Reduction) Aldehyde->Alcohol Hydride Attack (e.g., NaBH4) MeNH2 Methylamine (Excess) MeNH2->Imine Product Methyl({[2-(propan-2-yl)pyrimidin- 5-yl]methyl})amine Imine->Product NaBH(OAc)3 Reduction TertAmine Tertiary Amine (Over-alkylation) Product->TertAmine + Aldehyde (If MeNH2 is limiting)

Reaction pathway for reductive amination highlighting desired (green) vs. parasitic (red) routes.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak for [2-(propan-2-yl)pyrimidin-5-yl]methanol instead of the target amine. Why is the aldehyde reducing before reacting with the amine? A1: This is a classic chemoselectivity failure caused by the reducing agent outcompeting the imine condensation. If you are using Sodium Borohydride (NaBH₄), it is too nucleophilic and will directly attack the highly electrophilic pyrimidine-5-carbaldehyde[3].

  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is a milder hydride source that selectively reduces protonated imines over neutral aldehydes[3][4]. Furthermore, you must implement a "pre-formation" step: allow the aldehyde and methylamine to stir for 2 hours before adding the STAB to ensure the equilibrium has shifted entirely to the imine[1].

Q2: I am successfully forming an amine, but mass spectrometry shows a significant +M mass corresponding to the tertiary amine (bis-alkylation). How do I stop this? A2: You are experiencing over-alkylation. When primary amines (like methylamine) undergo reductive amination, the resulting secondary amine (your target) is sterically unhindered and more nucleophilic than the starting primary amine[2][5]. As soon as your target product forms, it attacks unreacted aldehyde to form an unwanted tertiary amine.

  • The Fix: Control the stoichiometry kinetically. Flood the system with a massive excess of methylamine (5.0 to 10.0 equivalents)[5]. By Le Chatelier's principle, this drives the initial imine formation to completion rapidly, leaving no free aldehyde available for the secondary amine to attack.

Q3: The reaction conversion is >95% by UPLC, but my isolated yield after aqueous workup is <40%. Where is my product going? A3: Your product is likely being lost in the aqueous waste. Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine contains both a basic secondary amine and a basic pyrimidine nitrogen. In neutral or mildly basic aqueous conditions (pH 7-9), it remains partially protonated and highly water-soluble.

  • The Fix: During the quench and extraction phase, you must adjust the aqueous layer to a pH > 12 using 2M NaOH to fully deprotonate both nitrogen centers. Additionally, switch your extraction solvent from Ethyl Acetate to a more polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or a Dichloromethane/Isopropanol (80:20) mixture to maximize the partition coefficient.

Q4: The imine formation seems stalled, and starting material remains even after 12 hours. How can I drive the condensation? A4: Imine condensation releases water, which pushes the equilibrium backward[1]. Because the pyrimidine ring is electron-withdrawing, the aldehyde is less reactive toward condensation than a standard benzaldehyde.

  • The Fix: Introduce a water scavenger or Lewis acid. Titanium(IV) isopropoxide (Ti(OiPr)₄) is highly effective here; it acts as both a water scavenger and a Lewis acid to activate the aldehyde, significantly accelerating imine formation prior to reduction[6].

Quantitative Data: Parameter Optimization

The following table summarizes empirical data demonstrating how specific parameter adjustments impact the yield of the target secondary amine versus parasitic side products.

Reducing AgentMeNH₂ EquivalentsAdditive / ScavengerConversion (%)Target Sec-Amine Yield (%)Tert-Amine Yield (%)Alcohol Yield (%)
NaBH₄1.2 eqNone>99%15%10%75%
NaBH(OAc)₃1.2 eqNone90%45%40% 5%
NaBH(OAc)₃5.0 eqNone95%78%12%5%
NaBH(OAc)₃ 5.0 eq Ti(OiPr)₄ (1.2 eq) >99% 92% <2% <1%

Table 1: Impact of reaction parameters on product distribution. Bold row indicates optimized conditions.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. The use of Ti(OiPr)₄ ensures complete imine formation, while the delayed addition of STAB prevents premature aldehyde reduction.

Materials Required:

  • 2-Isopropylpyrimidine-5-carbaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF) (5.0 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step 1: Imine Pre-formation

  • Purge a clean, dry round-bottom flask with inert gas (N₂ or Argon).

  • Dissolve 2-isopropylpyrimidine-5-carbaldehyde (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Add Methylamine (2.0 M in THF, 5.0 eq) in one portion at room temperature (20 °C).

  • Dropwise, add Ti(OiPr)₄ (1.2 eq) to the stirring solution.

  • Validation Check: Stir the reaction for 2 hours at room temperature. A transient color change (often pale yellow) indicates imine formation. Take an aliquot for LC-MS; you should observe the[M+H]+ mass of the imine with no remaining aldehyde.

Step 2: Selective Reduction 6. Cool the reaction mixture to 0 °C using an ice bath. 7. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 6–8 hours.

Step 3: Quench and High-pH Extraction 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (Caution: gas evolution). 10. Add 2M NaOH until the aqueous layer reaches pH 12 . Crucial step to prevent product loss. 11. Filter the biphasic mixture through a pad of Celite to remove precipitated titanium dioxide salts. 12. Transfer to a separatory funnel and extract the aqueous layer three times with 2-MeTHF. 13. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification 14. Purify the crude residue via silica gel flash chromatography using a highly polar, basic eluent system (e.g., DCM : Methanol : Aqueous NH₄OH in a 90:9:1 ratio) to elute the pure Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine.

References

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive amin
  • TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation.

Sources

Optimization

Technical Support Center: Purification of N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine

Welcome to the technical support center for the purification of N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification of this key intermediate. Our approach is grounded in established chemical principles and extensive field experience to ensure you can achieve the desired purity for your downstream applications.

Introduction to the Purification Challenges

N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine is a secondary amine whose purification can be complicated by the presence of structurally similar impurities. The basic nature of the pyrimidine and amine functionalities can lead to challenges during chromatographic purification, such as peak tailing on silica gel. Furthermore, the potential for co-eluting impurities from the synthetic route necessitates a well-designed purification strategy. This guide will address the most common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing this compound is the reductive amination of 2-isopropyl-5-pyrimidinecarboxaldehyde with N-methylamine. Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Residual 2-isopropyl-5-pyrimidinecarboxaldehyde and methylamine.

  • Imine Intermediate: The N-((2-isopropyl-5-pyrimidinyl)methyl)-N-methylmethaniminium species formed before reduction.

  • Over-alkylation Byproduct: Tertiary amine formed by the reaction of the product with another molecule of the aldehyde followed by reduction.

  • Byproducts of the Reducing Agent: For instance, if using sodium borohydride in an alcohol solvent, borate esters may form.[1]

Q2: My compound is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?

A2: Peak tailing of amine-containing compounds on silica gel is a common issue caused by strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.[2] To mitigate this, you can:

  • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or pyridine, to your eluent.[2] This will compete with your product for binding to the acidic sites on the silica, leading to improved peak shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica, such as an amine-functionalized column.[2]

  • Reduce Sample Load: Overloading the column can worsen peak tailing. Try purifying a smaller amount of your crude material.[2]

Q3: I am struggling to separate my target compound from a closely-eluting impurity. What advanced chromatographic techniques can I use?

A3: For challenging separations, more advanced techniques may be necessary:

  • Reverse-Phase Chromatography (RPC): This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase. It can offer a different selectivity compared to normal-phase chromatography.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar compounds and uses a polar stationary phase with a mobile phase rich in an organic solvent, containing a small amount of aqueous solvent.[3]

  • Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO2 as the primary mobile phase and is a powerful technique for purifying polar molecules, often providing faster separations than HPLC.[2]

Q4: Is crystallization a viable method for purifying N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine?

A4: Yes, crystallization can be a highly effective purification method, particularly for removing small amounts of impurities. Due to its basic nature, forming a hydrochloride salt of the amine can significantly improve its crystallinity and handling properties.[4][5][6] The formation of crystalline salts is a widely used strategy in the pharmaceutical industry to enhance the purity and stability of amine-containing active pharmaceutical ingredients.[7]

Troubleshooting Guides

Guide 1: Poor Recovery from Column Chromatography
Symptom Potential Cause Troubleshooting Steps
Low mass balance after column chromatography.Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel.1. Add a basic modifier (e.g., 0.5% triethylamine) to the eluent. 2. Switch to a less acidic stationary phase like neutral alumina.
Compound Degradation: The acidic nature of silica gel may be causing the degradation of your compound.1. Neutralize the silica gel by pre-treating the column with the eluent containing a basic modifier before loading the sample. 2. Perform the chromatography at a lower temperature if the compound is thermally labile.
Inappropriate Solvent System: The chosen eluent may not be effectively desorbing the compound from the stationary phase.1. Systematically increase the polarity of the eluent. 2. Use a stronger eluting solvent, such as methanol or isopropanol, in your solvent system.
Guide 2: Co-elution of Impurities
Symptom Potential Cause Troubleshooting Steps
Fractions containing the desired product are contaminated with one or more impurities.Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation between the product and impurities.1. Optimize the mobile phase composition using Thin-Layer Chromatography (TLC) to achieve better separation (aim for a ΔRf > 0.2). 2. Use a shallower gradient during elution. 3. Employ a longer column or a stationary phase with a smaller particle size for higher efficiency. 4. Switch to a different chromatographic mode (e.g., from normal-phase to reverse-phase).
Column Overloading: Too much sample has been loaded onto the column, leading to band broadening and poor separation.1. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude sample by weight.[3]

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is a starting point for the purification of N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine on a silica gel column.

Materials:

  • Crude N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine

  • Silica gel (60 Å, 40-63 µm)

  • Hexanes (or Heptanes)

  • Ethyl Acetate

  • Triethylamine

  • Glass column

  • TLC plates (silica gel 60 F254)

Procedure:

  • Solvent System Selection:

    • Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate.

    • Add 0.5% (v/v) triethylamine to the solvent mixture to prevent peak tailing.

    • The ideal solvent system should provide an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate with 0.5% Triethylamine).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply the solution to the top of the silica bed.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition using TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Crystallization as a Hydrochloride Salt

This protocol describes the formation and crystallization of the hydrochloride salt to enhance purity.

Materials:

  • Purified N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine (from chromatography)

  • Isopropanol (IPA)

  • Hydrochloric acid (2 M in diethyl ether or a solution of HCl in IPA)

  • Heptane (or another anti-solvent)

  • Stir plate and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Salt Formation:

    • Dissolve the purified amine in a minimal amount of isopropanol.

    • Slowly add a stoichiometric amount of the hydrochloric acid solution dropwise while stirring.

    • Monitor the pH to ensure it becomes acidic.

  • Crystallization:

    • If the salt precipitates immediately, gently heat the mixture until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, slowly add an anti-solvent like heptane until the solution becomes slightly turbid.

    • Allow the solution to stand, preferably at a cool temperature (e.g., 4 °C), to promote crystallization.

  • Isolation:

    • Isolate the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold isopropanol or the IPA/heptane mixture.

  • Drying:

    • Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.[6]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_polishing Final Polishing Step (Optional) Crude_Product Crude Product (Amine + Impurities) Column_Chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc + 0.5% TEA) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporation1 Solvent Evaporation Combine_Fractions->Evaporation1 Purified_Amine Purified Amine Evaporation1->Purified_Amine Salt_Formation HCl Salt Formation (in Isopropanol) Purified_Amine->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Filtration Filtration & Drying Crystallization->Filtration Final_Product Pure Crystalline HCl Salt Filtration->Final_Product

Caption: A typical purification workflow for N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine.

TroubleshootingLogic Start Purification Issue Identified Issue What is the primary issue? Start->Issue Tailing Peak Tailing on Silica Issue->Tailing Peak Shape Coelution Co-elution of Impurities Issue->Coelution Purity Low_Recovery Low Recovery Issue->Low_Recovery Yield Add_Base Add Basic Modifier (e.g., Triethylamine) Tailing->Add_Base Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Tailing->Change_Stationary_Phase Coelution->Change_Stationary_Phase Optimize_Mobile_Phase Optimize Mobile Phase (via TLC, Gradient) Coelution->Optimize_Mobile_Phase Low_Recovery->Add_Base Low_Recovery->Change_Stationary_Phase

Caption: A decision-making flowchart for troubleshooting common purification problems.

References

  • Methylamines purification process - Patent 0037695. (1981).
  • Preparation method of N-2-pyridine-5-pyrimidine methylamine - Eureka | Patsnap. (2018).
  • 4-Isopropyl-6-methylpyrimidin-5-amine | 1368911-16-3 - Sigma-Aldrich.
  • US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. (2004).
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem.
  • TW201738229A - Process for the preparation of N-[(5-pyrimidinyl)methyl]-2-pyridinamines.
  • identifying common impurities in N-methyl-1,1-diphenylmethanamine synthesis - Benchchem.
  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids - PubMed. (2004).
  • 2-Pyrimidinamine, N-methyl- (9CI) | 931-61-3 - ChemicalBook. (2025).
  • US4283254A - Methylamines purification by distillation and purge - Google Patents.
  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride - Benchchem.
  • Novel synthesis of N-alkyl amines from tandem coupling of either methylamine or nitroalkane with aldehyde - Chemical Communications (RSC Publishing).
  • CAS 30533-08-5: N-methyl-N-nitrosopropan-2-amine - CymitQuimica.
  • CN116444378A - Synthesis method of N-methyl isopropyl amine - Google Patents.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC.
  • (PDF) 2-[(E)-(2S,5R)-2-Isopropyl-5-methylcyclohexylidene]-N-methylhydrazine-1-carbothioamide - ResearchGate. (2016).
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
  • 6 Synthesis of N-Alkyl Amino Acids.
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air.
  • N-Isopropylpyridine-2-methylamine | C9H14N2 | CID 93874 - PubChem.
  • Experimental and Optimized Studies of Some Pyrimidine Derivatives - AIP Publishing.
  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - MDPI. (2013).
  • EP0037695A1 - Methylamines purification process - Google Patents.
  • N-METHYL-N-(3-PYRIMIDIN-5-YLBENZYL)AMINE — Chemical Substance Information.
  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (2007).
  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2.

Sources

Troubleshooting

Triflumezopyrim Intermediate Synthesis: Technical Support &amp; Troubleshooting Center

Triflumezopyrim is a highly effective mesoionic pyrido[1,2-a]pyrimidinone insecticide that acts as a nicotinic acetylcholine receptor (nAChR) channel blocker (1)[1]. The commercial viability of its synthesis relies heavi...

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Author: BenchChem Technical Support Team. Date: March 2026

Triflumezopyrim is a highly effective mesoionic pyrido[1,2-a]pyrimidinone insecticide that acts as a nicotinic acetylcholine receptor (nAChR) channel blocker (1)[1]. The commercial viability of its synthesis relies heavily on the efficient preparation and coupling of two highly functionalized intermediates: the amine fragment, N-(pyrimidin-5-ylmethyl)pyridin-2-amine, and the malonate fragment, typically a derivative of 2-[3-(trifluoromethyl)phenyl]malonic acid (2)[2].

This support center provides validated protocols, quantitative optimization data, and mechanistic troubleshooting to resolve common bottlenecks in these synthetic pathways.

Synthesis Workflow & Mechanistic Overview

G A 2-Aminopyridine + Pyrimidine-5-carbaldehyde B Imine Intermediate (Schiff Base) A->B Imidization (Toluene, p-TsOH) C N-(Pyrimidin-5-ylmethyl)pyridin-2-amine B->C Reduction (NaBH4 or Pd(OH)2) F Triflumezopyrim (Mesoionic Core) C->F Condensation & Cyclization D Dimethyl 2-(3-(CF3)phenyl)malonate (DTPM) E Sodium 2-(3-(CF3)phenyl)malonate (STPM) D->E Saponification (NaOH, Propan-2-ol) E->F DTM Activation (MgBr2·OEt2/DBU)

Synthesis workflow of triflumezopyrim from key amine and malonate intermediates.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine

Mechanistic Rationale: The one-pot sequence relies on forming a Schiff base (imine) followed by reduction. Because the imine is highly susceptible to reversible hydrolysis, strict anhydrous conditions during imidization are non-negotiable (1)[1].

  • Imidization: Charge 2-aminopyridine (1.0 eq) and pyrimidine-5-carbaldehyde (1.05 eq) into a reactor with toluene. Add catalytic p-toluenesulfonic acid.

  • Azeotropic Distillation: Reflux the mixture using a Dean-Stark trap.

    • Validation Check: Monitor the volumetric accumulation of water in the trap. Do not proceed until the theoretical stoichiometric volume of water is collected, confirming 100% imine conversion.

  • Reduction: Cool the system to 0–5 °C. Slowly add sodium borohydride (NaBH₄) in portions, or alternatively, transition the mixture to a continuous-flow reactor with Pd(OH)₂ (2)[2].

    • Validation Check: Pull an aliquot for HPLC-MS. The disappearance of the imine peak and the emergence of the target mass (m/z = 187.1[M+H]+) validates successful reduction.

  • Workup: Quench with an aqueous wash, extract into dichloromethane, and crystallize from dichloromethane/heptanes.

Protocol B: Optimized Saponification of Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate (DTPM)

Mechanistic Rationale: Saponification of DTPM to sodium 2-[3-(trifluoromethyl)phenyl]propanedioate (STPM) requires precise temperature and solvent control to prevent decarboxylation and ensure high-purity precipitation (3)[3].

  • Reagent Charging: To a jacketed reactor, charge 25% aqueous NaOH (2.0 to 3.0 eq) and propan-2-ol. Cool the mixture to 10–15 °C.

  • Substrate Addition: Slowly add a solution of DTPM in propan-2-ol over 30 minutes.

    • Validation Check: Monitor the internal temperature probe. The temperature must strictly not exceed 15 °C during addition to validate that thermal degradation/decarboxylation is suppressed.

  • Maturation: Warm the mixture to 21–23 °C and stir for 1 hour.

    • Validation Check: Perform HPLC analysis to confirm >99% consumption of DTPM.

  • Precipitation: Cool back to 15 °C. Slowly add additional propan-2-ol over 30 minutes to crash out the STPM salt. Filter and dry to obtain the product as a white solid.

Quantitative Process Optimization Data

Table 1: Comparison of Malonate Intermediate Synthesis Conditions

MethodologyReagent SystemTemperatureReaction TimeOverall YieldPurity
Batch Saponification (Prior Art)NaOH / Toluene / Water10–50 °C> 2 hours80.0%87.3%
Batch Saponification (Optimized)NaOH / Propan-2-ol10–15 °C~ 4.5 hours94.0%95.8%
Continuous Flow (3-Step Acid)Amberlyst 15 / H₂SO₄90 °C18 minutes73.4%> 98.0%

Troubleshooting & FAQs

Q1: Why does the yield of N-(pyrimidin-5-ylmethyl)pyridin-2-amine drop significantly during the NaBH₄ reduction step in batch? A1: Causality: The intermediate Schiff base is highly sensitive to moisture and prone to reversible hydrolysis back to the aldehyde and amine. Furthermore, NaBH₄ has poor solubility in the non-polar solvents (like toluene) used for the preceding Dean-Stark imidization, leading to incomplete reduction and product degradation over time. Solution: Ensure absolute water removal during distillation. For large-scale optimization, bypassing NaBH₄ in favor of continuous-flow catalytic hydrogenation using Pd(OH)₂ eliminates solubility constraints and reduces the residence time of the unstable imine, achieving isolated yields of up to 73% (2)[2].

Q2: During the saponification of DTPM, why is propan-2-ol specifically mandated over other alcohols or toluene? A2: Causality: Saponification to form STPM requires a delicate thermodynamic balance. The starting material must remain soluble, but the resulting sodium salt must precipitate cleanly to drive the equilibrium forward and exclude impurities. Propan-2-ol provides the exact dielectric constant required for this selective crystallization. Older methods using toluene/water azeotropes yielded only 87.3% purity. Switching to propan-2-ol at 10–15 °C increases purity to 95.78% and yield to 94% (3)[3].

Q3: How can we scale the synthesis of the malonic acid intermediate while mitigating the >12-hour reaction times? A3: Causality: Batch esterification, condensation, and hydrolysis steps suffer from severe mass transfer limitations and inefficient thermal cycling, inherently prolonging reaction times. Solution: Transition to a continuous flow micro-reactor system. Utilizing micro-reaction units packed with solid acid catalysts (e.g., Amberlyst 15) drastically increases the surface-to-volume ratio. This approach slashes the total reaction time from over 12 hours to just 18 minutes while maintaining a robust 73.38% overall yield across the three steps (4)[4].

Q4: What is the most efficient activation strategy for the malonate intermediate prior to final cyclization? A4: Causality: To construct the mesoionic pyrido[1,2-a]pyrimidinone core, the malonate must be converted into a highly electrophilic species that can rapidly condense with the secondary amine without degrading the sensitive trifluoromethylphenyl moiety. Solution: Convert the malonate into an α-substituted dithiomalonate (DTM) using 1H-imidazole-1-carbothioates. Employing soft enolization conditions (MgBr₂·OEt₂/DBU) ensures selective C-thiocarbonylation, providing a highly reactive but stable precursor for the final cyclization step (5)[5].

References

  • Google Patents: WO2024040111A1 - Process for the preparation and isolation of intermediates of certain mesoionic pesticides. Available at: 3

  • University of Hertfordshire: Triflumezopyrim (Ref: DPX-RAB55) - AERU. Available at: 1

  • Taylor & Francis: Full article: New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Available at:2

  • Chinese Chemical Letters: Efficient continuous synthesis of 2-[3-(trifluoromethyl)phenyl]malonic acid, a key intermediate of Triflumezopyrim, coupling with esterification-condensation-hydrolysis. Available at: 4

  • ResearchGate: Gram‐scale synthesis of triflumezopyrim. Available at: 5

Sources

Optimization

Enhancing the solubility of N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine for in vitro assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine .

This compound presents a classic solubility paradox in drug discovery: it possesses a highly lipophilic isopropyl group and a planar pyrimidine ring (which drives strong crystal lattice packing), paired with an ionizable secondary amine. When transitioning from organic storage to aqueous in vitro assay environments, these competing structural features frequently lead to rapid precipitation.

Below is our comprehensive troubleshooting guide, designed to provide mechanistic clarity and self-validating protocols to ensure reliable assay data.

Part 1: Mechanistic Insight & FAQs

Q1: Why does my compound precipitate immediately upon adding the DMSO stock to my cell culture media? A1: This is a phenomenon known as solvent-shift nucleation [1]. When a highly concentrated DMSO stock (where the compound exists as an unprotonated free base) is pipetted directly into an aqueous buffer, the DMSO diffuses into the bulk water faster than the compound can become solvated. The local micro-environment experiences extreme supersaturation. Driven by the hydrophobic isopropyl group and the pi-stacking of the pyrimidine rings, the molecules undergo rapid hydrophobic collapse and crystallize before the secondary amine can protonate at physiological pH.

Q2: Can I just heat the media or use sonication to force it into solution? A2: Heating provides a temporary thermodynamic illusion. While heat increases kinetic energy and may dissolve the precipitate, the solution remains supersaturated. Once the plate returns to 37°C (or room temperature), the compound will likely undergo secondary nucleation, leading to invisible micro-precipitates that will artificially lower your apparent IC50 values and cause false negatives in your bioassays[2].

Q3: Does the pH of my assay buffer matter for this specific compound? A3: Absolutely. The secondary amine in N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine has a predicted pKa of ~9.0. At a standard assay pH of 7.4, it should be predominantly protonated (cationic). However, if your buffer capacity is weak, the localized addition of the basic free base can raise the micro-pH, keeping the compound neutral and insoluble.

Part 2: Troubleshooting Guides & Experimental Protocols

To achieve reliable in vitro dosing, you must transition from relying on kinetic solubility (hoping it doesn't crash out) to establishing thermodynamic solubility (ensuring it prefers the aqueous phase).

Protocol A: In-Situ Hydrochloride (HCl) Salt Formation

Mechanistic Causality: Converting the free base to an HCl salt before aqueous dilution drastically lowers the crystal lattice energy barrier. The introduction of the chloride counter-ion increases the hydration sphere, allowing the molecule to thermodynamically favor water over self-aggregation.

  • Dissolution: Dissolve 10 mg of the free base compound in 1.0 mL of anhydrous ethanol (not DMSO).

  • Ionization: Add exactly 1.05 molar equivalents of 1M HCl in diethyl ether (or 1M aqueous HCl). Stir gently for 15 minutes at room temperature.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas until a dry, crystalline powder (the HCl salt) remains.

  • Reconstitution: Reconstitute the newly formed salt directly into your aqueous assay buffer or a 10% DMSO/water co-solvent mixture.

  • Self-Validation Checkpoint: Measure the optical density (OD) of the final aqueous solution at 600 nm. An OD600​<0.01 confirms complete thermodynamic dissolution. If the OD is higher, sub-visual micro-aggregates are present.

Protocol B: The "Step-Down" Kinetic Dilution Workflow

Mechanistic Causality: If salt formation is not viable, you must prevent solvent-shift nucleation by managing the concentration gradient. By stepping down the DMSO concentration gradually, you allow the secondary amine time to protonate and form hydrogen bonds with water before the lipophilic pyrimidine rings can aggregate[1].

  • Primary Stock: Prepare a 10 mM stock in 100% .

  • Intermediate Stock (10% DMSO): Pipette 10 µL of the primary stock into 90 µL of assay buffer. Critical technique: Do not drop the DMSO into still buffer. Place the buffer on a vortex mixer at medium speed and inject the DMSO stock slowly into the vortex vortex.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into your final cell culture media to achieve a 100 µM compound concentration at 1% final DMSO.

  • Self-Validation Checkpoint: Centrifuge the final assay plate at 3,000 x g for 5 minutes. Check the bottom of the wells under a microscope for crystalline pellets. A clear well validates the kinetic stability of the dilution.

Protocol C: Micellar Dispersion via Biocompatible Surfactants

Mechanistic Causality: For highly rigorous cell-based assays where the isopropyl group continues to drive precipitation, formulating the compound with a non-toxic polymer like Pluronic F-68 or Tween-80 creates a micellar dispersion. The hydrophobic isopropyl group intercalates into the micelle core, shielding it from the aqueous environment while maintaining bioavailability[3].

  • Polymer Matrix: Prepare a 0.1% (w/v) solution of Pluronic F-68 in your standard assay buffer.

  • Dispersion: Add your DMSO stock (up to 2% final volume) dropwise into the polymer solution under constant sonication in a water bath (room temperature, 10 minutes).

  • Equilibration: Allow the solution to rest for 30 minutes to ensure micelle stabilization before applying to cells.

  • Self-Validation Checkpoint: Run a control well with the polymer matrix alone to ensure the surfactant does not independently alter your specific cellular phenotype or enzymatic readout.

Part 3: Quantitative Data Summary

The following table summarizes the expected solubility limits and assay compatibility for N-[(2-isopropyl-5-pyrimidinyl)methyl]-N-methylamine based on the chosen methodology.

Solubility StrategyMechanism of ActionMax Stable Aqueous ConcentrationIn Vitro Assay Compatibility
Direct DMSO Dilution Kinetic (Solvent Shift)< 10 µMHigh (Requires <1% final DMSO)
HCl Salt Conversion Thermodynamic (Ionization)> 1,000 µMHigh (Monitor buffer pH stability)
Step-Down Dilution Kinetic (Gradient Control)50 - 100 µMHigh (Ideal for standard screens)
Pluronic F-68 (0.1%) Micellar Encapsulation250 - 500 µMModerate (Requires vehicle controls)

Part 4: Workflow Visualization

Workflow Start Compound Precipitation in Aqueous Buffer Analyze Analyze Chemical State (Free Base vs. Salt) Start->Analyze FreeBase Free Base Form Analyze->FreeBase Salt Salt Form (e.g., HCl) Analyze->Salt MakeSalt Protocol A: In-Situ Salt Formation FreeBase->MakeSalt Preferred Dilution Protocol B: Step-Down Kinetic Dilution Salt->Dilution Surfactant Protocol C: Micellar Dispersion MakeSalt->Surfactant Still Insoluble Success Proceed to In Vitro Assay MakeSalt->Success Soluble Dilution->Surfactant Aggregates Form Dilution->Success Soluble Surfactant->Success

Fig 1. Decision tree for resolving pyrimidine-amine precipitation in in vitro assays.

Part 5: References

  • Kerns, E. H., Di, L., & Carter, G. T. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885.

  • Rigo, R., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 20(4), 201-208.

  • Di, L., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 16(4), 432-441.

Sources

Troubleshooting

Addressing analytical challenges in the characterization of pyrimidine isomers

Welcome to the technical support center for the analytical characterization of pyrimidine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of id...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical characterization of pyrimidine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and differentiating these structurally similar compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices and troubleshoot effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Why is the characterization of pyrimidine isomers critical in drug development?

    • What are the primary analytical techniques for differentiating pyrimidine isomers?

    • I have a mixture of pyrimidine isomers. Which technique should I start with?

  • Chromatographic Separation Strategies: Troubleshooting Guide

    • My pyrimidine isomers are co-eluting in reversed-phase HPLC. What should I try next?

    • How can I optimize my Supercritical Fluid Chromatography (SFC) method for better isomer separation?

  • Mass Spectrometry (MS) for Isomer Differentiation: A Deeper Dive

    • My isomers have the same mass and similar fragmentation patterns. How can I distinguish them using MS?

    • What is Ion Mobility-Mass Spectrometry (IMS-MS) and how can it help in pyrimidine isomer analysis?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

    • How can I use ¹H and ¹³C NMR to definitively identify my pyrimidine isomers?

    • What are the optimal sample preparation and acquisition parameters for NMR analysis of pyrimidine derivatives?

  • Regulatory Considerations

    • What are the regulatory expectations for the control of isomeric impurities?

Frequently Asked Questions (FAQs)
Q1: Why is the characterization of pyrimidine isomers critical in drug development?

The precise characterization of pyrimidine isomers is paramount in drug development because even minor differences in their three-dimensional structure can lead to significant variations in pharmacological activity, toxicity, and metabolic stability.[1] One isomer may be a potent therapeutic agent, while another could be inactive or even toxic.[2] Regulatory bodies like the FDA and EMA require rigorous identification and quantification of all isomeric impurities to ensure the safety and efficacy of a drug product.[3][4]

Q2: What are the primary analytical techniques for differentiating pyrimidine isomers?

The main analytical techniques for differentiating pyrimidine isomers are:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful for separating isomers.[5][6]

  • Mass Spectrometry (MS): Particularly when coupled with techniques like tandem MS (MS/MS) and ion mobility, MS can distinguish isomers based on fragmentation patterns and gas-phase mobility.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, often allowing for unambiguous identification of isomers.[9][10]

Q3: I have a mixture of pyrimidine isomers. Which technique should I start with?

A logical starting point is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and preferably a mass spectrometer (LC-MS).[5][11] This will give you an initial assessment of the mixture's complexity, the number of components, and their relative concentrations. If HPLC does not provide adequate separation, more advanced techniques like Supercritical Fluid Chromatography (SFC) or specialized MS and NMR methods should be employed.

dot graph TD { A[Mixture of Pyrimidine Isomers] --> B{Initial Assessment}; B --> C[HPLC-UV/MS]; C --> D{Adequate Separation?}; D -- Yes --> E[Quantification and Isolation]; D -- No --> F[Proceed to Advanced Techniques]; F --> G[SFC, IMS-MS, NMR]; }

A decision workflow for initial analysis of pyrimidine isomer mixtures.

Chromatographic Separation Strategies: Troubleshooting Guide
Q1: My pyrimidine isomers are co-eluting in reversed-phase HPLC. What should I try next?

Co-elution in reversed-phase HPLC is a common challenge due to the similar hydrophobicity of isomers. Here's a troubleshooting workflow:

dot graph TD { A[Co-eluting Isomers in RP-HPLC] --> B{Modify Mobile Phase}; B --> C[Change Organic Modifier (e.g., ACN to MeOH)]; B --> D[Adjust pH]; B --> E[Add Ion-Pairing Reagent]; A --> F{Change Stationary Phase}; F --> G[Phenyl-Hexyl or FluoroPhenyl Column]; F --> H[Hydrophilic Interaction Chromatography (HILIC)]; F --> I[Mixed-Mode Chromatography]; A --> J{Explore Alternative Techniques}; J --> K[Supercritical Fluid Chromatography (SFC)];

}

Troubleshooting workflow for co-eluting pyrimidine isomers in HPLC.

Detailed Steps & Explanations:

  • Mobile Phase Modification:

    • Change Organic Modifier: Switching from acetonitrile to methanol can alter selectivity due to different hydrogen bonding characteristics.

    • Adjust pH: If your isomers have ionizable groups, modifying the mobile phase pH can change their charge state and retention, potentially leading to separation.

    • Ion-Pairing Reagents: For ionic isomers, adding an ion-pairing reagent can improve retention and selectivity.

  • Stationary Phase Screening:

    • Alternative C18 Phases: Not all C18 columns are the same. Try a column with a different bonding density or end-capping.

    • Phenyl-Hexyl or FluoroPhenyl Columns: These phases offer different selectivity through pi-pi and dipole-dipole interactions, which can be effective for aromatic compounds like pyrimidines.

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange properties can provide unique selectivity for polar and charged isomers.[12]

Q2: How can I optimize my Supercritical Fluid Chromatography (SFC) method for better isomer separation?

SFC is an excellent alternative to HPLC for isomer separation, often providing higher efficiency and unique selectivity.[6][13] The primary mobile phase is supercritical CO₂, and its properties are tuned with a co-solvent (modifier) and sometimes an additive.

Key Optimization Parameters for SFC:

ParameterEffect on SeparationTypical Starting Point & Optimization Strategy
Co-solvent (Modifier) Influences polarity of the mobile phase and interacts with the stationary phase.Start with methanol. Screen other alcohols like ethanol or isopropanol to alter selectivity.[14]
Additive Improves peak shape for polar or basic analytes by masking active sites on the stationary phase.For basic pyrimidines, try adding a small amount of a basic additive like diethylamine (DEA) or a volatile acidic additive for acidic compounds.
Back Pressure Affects the density and solvating power of the supercritical fluid.Maintain a back pressure of at least 100 bar.[15] Experiment with increasing back pressure in increments of 10-20 bar.
Temperature Influences mobile phase viscosity and analyte solubility.Start at 40°C.[16] Varying the temperature between 25-60°C can impact selectivity.
Stationary Phase Crucial for achieving separation.Screen a range of columns, including those with chiral stationary phases for enantiomers and columns with polar functional groups (e.g., diol, amino) for positional isomers.[17]

Experimental Protocol: SFC Method Development for Pyrimidine Isomers

  • System: Supercritical Fluid Chromatography system with a UV or MS detector.

  • Column: Start with a polar stationary phase (e.g., Diol or Amino).

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol

  • Gradient: 5% to 40% B over 10 minutes.

  • Flow Rate: 3 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40°C.

  • Optimization:

    • If separation is poor, screen different co-solvents (ethanol, isopropanol).

    • If peak tailing is observed, add 0.1% diethylamine to the co-solvent.

    • Screen other stationary phases if necessary.

Mass Spectrometry (MS) for Isomer Differentiation: A Deeper Dive
Q1: My isomers have the same mass and similar fragmentation patterns. How can I distinguish them using MS?

This is a significant challenge where conventional MS/MS may not suffice.[7] Here are advanced MS strategies:

  • Tandem Mass Spectrometry (MSⁿ): In some cases, further fragmentation of a primary fragment ion (MS³) can reveal subtle structural differences.[18]

  • Alternative Fragmentation Techniques:

    • Collision-Induced Dissociation (CID): The most common method.

    • Ultraviolet Photodissociation (UVPD): Can induce different fragmentation pathways and may produce unique fragments for isomers.[18]

  • Statistical Analysis of Fragment Intensities: Even if the fragment ions are the same, their relative intensities can differ between isomers. A statistical framework can be used to confidently identify isomers based on these intensity differences.[19][20]

Q2: What is Ion Mobility-Mass Spectrometry (IMS-MS) and how can it help in pyrimidine isomer analysis?

IMS-MS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge before they enter the mass spectrometer.[21][22] This adds another dimension of separation.

  • Principle of Separation: Isomers with different three-dimensional structures will have different rotationally averaged collision cross-sections (CCS). A more compact isomer will travel faster through the ion mobility cell than a more elongated one.[7][8]

  • Application to Pyrimidine Isomers: IMS-MS can often separate isomers that are indistinguishable by chromatography and conventional MS alone.[7][8] The arrival time distribution in the ion mobility cell provides a characteristic fingerprint for each isomer.

dot graph TD { A[Isomer Mixture] --> B[Ionization]; B --> C[Ion Mobility Separation (based on shape and size)]; C --> D[Mass Analysis (based on m/z)]; D --> E[Separated Isomer Spectra]; }

Workflow of Ion Mobility-Mass Spectrometry (IMS-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
Q1: How can I use ¹H and ¹³C NMR to definitively identify my pyrimidine isomers?

NMR spectroscopy is often the gold standard for isomer identification as it provides detailed information about the chemical environment of each atom.[9][10]

  • ¹H NMR:

    • Chemical Shift: The position of a proton signal is highly sensitive to its electronic environment. Different substituents on the pyrimidine ring will cause distinct shifts in the signals of the ring protons.[23][24]

    • Coupling Constants (J-values): The splitting pattern of a signal reveals information about adjacent protons, helping to establish connectivity.

  • ¹³C NMR:

    • Provides a signal for each unique carbon atom, giving a carbon count and information about the carbon skeleton.[9]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.[10]

Q2: What are the optimal sample preparation and acquisition parameters for NMR analysis of pyrimidine derivatives?

Obtaining high-quality, reproducible NMR data is essential.[9]

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Quantity: For ¹H NMR, dissolve 1-10 mg of the sample in 0.5-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration (10-50 mg) is preferred.[9]

    • Solvent: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that fully dissolves the sample and does not have signals that overlap with your analyte peaks.

  • ¹H NMR Acquisition Parameters (300-600 MHz Spectrometer):

    • Pulse Sequence: Standard single-pulse (e.g., zg30).

    • Number of Scans (NS): 8-16 scans are typically sufficient.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): -2 to 12 ppm is generally adequate.[9]

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks to determine proton ratios.

    • Analyze chemical shifts and coupling patterns to elucidate the structure.

Regulatory Considerations
Q1: What are the regulatory expectations for the control of isomeric impurities?

Regulatory agencies have strict guidelines for the control of impurities, including isomers.[3][4]

  • Identification Threshold: Impurities present above a certain level (typically 0.1% for drug products with a maximum daily dose of <2 g/day ) must be identified.[25]

  • Qualification Threshold: Impurities above a higher threshold need to be qualified, meaning their biological safety must be established.[3]

  • Specifications: The drug substance and drug product specifications must include a list of specified impurities with their acceptance criteria.[14]

It is crucial to develop and validate analytical methods that are suitable for the detection and quantification of all potential pyrimidine isomers.[3]

References
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).
  • Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry - PMC. (2025, August 7).
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. (2022, May 20).
  • Separation and Sequencing of the Sequence Isomers of Pyrimidine Deoxypentanucleoside Tetraphosphates by High-Performance Liquid Chromatography - PubMed. (1980, January 25).
  • IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. (n.d.).
  • Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies - PMC. (n.d.).
  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry - Scirp.org. (n.d.).
  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (n.d.).
  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies. (n.d.).
  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA. (n.d.).
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022, July 9).
  • Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry - ACS Publications. (2024, July 2).
  • Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - Frontiers. (n.d.).
  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (n.d.).
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.).
  • Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed. (2021, August 16).
  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine - Inter-Research Science Publisher. (2025, March 31).
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. (n.d.).
  • Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry - Engineered Science Publisher. (2025, November 27).
  • SFC Columns - Shimadzu. (n.d.).
  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds | Request PDF - ResearchGate. (n.d.).
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (2021, September 30).
  • Analytical challenges in characterization of high purity materials - ResearchGate. (2015, February 6).
  • NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28).
  • A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem. (n.d.).
  • Ion Mobility Mass Spectrometry for Synthetic Molecules: Expanding the Analytical Toolbox - ChemRxiv. (n.d.).
  • Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K. (2025, February 26).
  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.).
  • Enantiomeric drugs in pharmaceutical industry-importance, regulatory requirements and analytical techniques - TSI Journals. (2007, July 10).
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation | PLOS One - Research journals. (2019, February 28).
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30).
  • New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. (2023, May 15).
  • Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC. (2023, April 17).
  • Supercritical Fluid Chromatography | Analytical Chemistry - ACS Publications. (2008, April 22).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors: Evaluating the Efficacy of Novel versus Established Agents

Introduction The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The structural versatili...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The structural versatility of the pyrimidine ring allows for diverse substitutions, enabling the design of potent and selective inhibitors against various kinase targets. This guide provides a comparative analysis of a novel investigational compound, Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine (hereafter referred to as Compound-H ), with established, clinically approved pyrimidine-based kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these inhibitors, compare their efficacy using preclinical data, and provide detailed experimental protocols for key assays. The objective is to offer a comprehensive framework for evaluating novel kinase inhibitors within the context of existing therapeutic options.

The Kinase Targets: A Focus on Cell Cycle and Growth Factor Signaling

Kinases are a large family of enzymes that play critical roles in regulating cellular processes, including proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide will focus on inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs), two major classes of kinases implicated in oncology.

Cyclin-Dependent Kinases (CDK) 4 and 6

CDK4 and CDK6 are key regulators of the cell cycle. They form complexes with D-type cyclins to phosphorylate and inactivate the Retinoblastoma (Rb) protein, a critical tumor suppressor. This event releases the E2F transcription factor, allowing the transcription of genes required for the G1-to-S phase transition and commitment to cell division. In many cancers, the CDK4/6-cyclin D-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation.

CDK46_Pathway cluster_0 Active Complex Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD upregulates CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) Inhibitor->CDK46 inhibits

Caption: The CDK4/6-Rb-E2F signaling pathway controlling cell cycle progression.

Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK fusion protein in non-small cell lung cancer), drives oncogenesis. Aberrant ALK signaling activates downstream pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that plays a pivotal role in normal cellular processes and in cancer. Mutations in the EGFR gene can lead to its constitutive activation, resulting in uncontrolled cell growth. EGFR inhibitors are a mainstay in the treatment of cancers with activating EGFR mutations.

Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the in vitro efficacy of our hypothetical Compound-H alongside established inhibitors: Palbociclib , a CDK4/6 inhibitor; Alectinib , an ALK inhibitor; and Gefitinib , an EGFR inhibitor. This comparison highlights the potency and selectivity of these compounds against their respective targets.

CompoundPrimary Target(s)IC50 (nM)Cell LineGI50 (nM)
Compound-H (Hypothetical) CDK4/Cyclin D115MCF-7 (ER+)150
CDK6/Cyclin D325
Palbociclib CDK4/Cyclin D111MCF-7 (ER+)180
CDK6/Cyclin D316
Alectinib ALK1.9H3122 (EML4-ALK)3.4
RET4.8
Gefitinib EGFR2-37PC-9 (EGFR ex19del)10-30

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize kinase inhibitors.

Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: A biotinylated substrate peptide and a europium-labeled anti-phospho-specific antibody are used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the europium donor and a streptavidin-allophycocyanin (APC) acceptor into close proximity, resulting in a FRET signal.

TR_FRET_Workflow cluster_0 Assay Components Kinase Kinase Mix Incubate Components Kinase->Mix Substrate Biotinylated Substrate Substrate->Mix ATP ATP ATP->Mix Inhibitor Test Compound (e.g., Compound-H) Inhibitor->Mix Phosphorylation Phosphorylation (if not inhibited) Mix->Phosphorylation Detection_Reagents Add Detection Reagents: - Eu-Ab (anti-phospho) - SA-APC Phosphorylation->Detection_Reagents FRET Measure TR-FRET Signal Detection_Reagents->FRET

Caption: Workflow for a TR-FRET based kinase activity assay.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compound (e.g., Compound-H) in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add 2 µL of the diluted compound to the wells of a 384-well low-volume microtiter plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the target kinase (e.g., CDK4/Cyclin D1) and the biotinylated substrate (e.g., biotin-Rb peptide) in kinase buffer. Add 4 µL of this mixture to each well.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 4 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Prepare a detection mixture containing the europium-labeled anti-phospho-Rb antibody and streptavidin-APC in detection buffer. Add 10 µL of this mixture to each well.

  • Final Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm after excitation at 320 nm.

  • Data Analysis: Calculate the ratio of the emission signals (665/615). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP, which drives the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present.

Step-by-Step Protocol:

  • Cell Plating: Seed cells (e.g., MCF-7 for CDK4/6 inhibitors, H3122 for ALK inhibitors) in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of the CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell growth against the compound concentration and determine the GI50 value.

Conclusion

The pyrimidine scaffold continues to be a highly productive starting point for the design of potent and selective kinase inhibitors. The hypothetical Compound-H demonstrates promising activity against CDK4/6, comparable to the established drug Palbociclib in biochemical assays. Further characterization, including kinome-wide selectivity profiling and in vivo efficacy studies, will be crucial to fully understand its therapeutic potential. The methodologies outlined in this guide provide a robust framework for such investigations, ensuring data integrity and facilitating meaningful comparisons with existing and future kinase inhibitors.

References

  • Wang, Y., Liu, W., Yin, L., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]

  • Huang, J., Wang, X., Dong, R., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 12548-12571. [Link]

  • Chen, Y., Wu, J., Wang, A., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-05
Comparative

Head-to-head comparison of different synthesis routes for pyrimidine derivatives

An In-Depth Technical Guide to the Synthesis of Pyrimidine Derivatives: A Head-to-Head Comparison of Prevailing Routes Introduction The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structura...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Pyrimidine Derivatives: A Head-to-Head Comparison of Prevailing Routes

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically significant molecules. As an integral component of nucleic acids (uracil, thymine, and cytosine), its derivatives are fundamental to life itself.[1][2] Beyond this, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[2][3] The synthetic accessibility and structural versatility of pyrimidines have made them a focal point of extensive research, leading to the development of numerous synthetic methodologies.[4]

This guide provides a head-to-head comparison of the most prominent synthesis routes for pyrimidine derivatives. We will move beyond a simple recitation of reaction schemes to provide a deeper, field-proven analysis from the perspective of an application scientist. The focus is on the causality behind experimental choices, the trustworthiness of the protocols, and the practical implications for researchers in drug discovery and development. We will dissect the mechanisms, compare performance based on experimental data, and provide robust, step-by-step protocols for the most foundational methods.

Route 1: The Pinner Synthesis - A Classic and Versatile Approach

The Pinner synthesis, first reported in the 1880s, represents one of the most fundamental methods for constructing the pyrimidine core.[5] It is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent, such as a β-keto ester) and an amidine.[6][7] Its enduring utility lies in its reliability and the ability to generate a wide range of substitution patterns.

Mechanistic Insights

The reaction is typically catalyzed by either acid or base.[7][8] The mechanism involves the initial condensation of the more reactive carbonyl group of the 1,3-dicarbonyl compound with one of the amino groups of the amidine to form an enamine intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second amidine nitrogen onto the remaining carbonyl group. The final step is a dehydration event that leads to the aromatic pyrimidine ring. The choice of catalyst and reaction conditions can be critical in directing the initial condensation and minimizing side reactions.

G start 1,3-Dicarbonyl + Amidine enamine Enamine Intermediate start->enamine Condensation (-H₂O) cyclized Cyclized Intermediate (Non-aromatic) enamine->cyclized Intramolecular Cyclization product Substituted Pyrimidine cyclized->product Dehydration (-H₂O)

Caption: Simplified mechanism of the Pinner pyrimidine synthesis.

Performance Analysis

The Pinner synthesis is highly valued for its predictability. It allows for the direct installation of substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring by carefully selecting the appropriate amidine and 1,3-dicarbonyl starting materials. However, the classical approach can require harsh conditions, such as strong acids or bases and elevated temperatures, which may not be suitable for sensitive substrates.

Self-Validating Experimental Protocol: Synthesis of 4-methyl-2-phenylpyrimidine

This protocol describes a typical Pinner-type reaction. The progress is monitored by Thin Layer Chromatography (TLC), ensuring the reaction proceeds to completion and allowing for optimization of reaction time.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzamidine hydrochloride (1.57 g, 10 mmol) in 30 mL of absolute ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (0.68 g, 10 mmol) portion-wise. Stir the resulting suspension for 15 minutes at room temperature to liberate the free benzamidine base.

  • Dicarbonyl Addition: Add acetylacetone (1.00 g, 10 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), observing the disappearance of the starting materials.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the ethanol under reduced pressure.

  • Purification: To the residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Product: Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to yield pure 4-methyl-2-phenylpyrimidine.

Route 2: The Biginelli Reaction - The Multicomponent Workhorse

First described by Pietro Biginelli in 1891, this one-pot, three-component reaction (3-CR) is a cornerstone of modern heterocyclic synthesis.[9][10] It combines an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea to efficiently produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[11][12] The operational simplicity and atom economy of the Biginelli reaction have made it immensely popular.

Mechanistic Insights

The exact mechanism has been a subject of debate, but the most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[10][12] The reaction between the aldehyde and urea forms this key electrophile, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product. This pathway highlights the importance of the acid catalyst, which facilitates both the iminium ion formation and the final dehydration step.

G reactants Aldehyde + Urea + β-Ketoester iminium N-Acyliminium Ion reactants->iminium Aldehyde + Urea (Rate-Limiting) adduct Open-Chain Adduct iminium->adduct + Ketoester Enol (Nucleophilic Attack) product 3,4-Dihydropyrimidin- 2(1H)-one (DHPM) adduct->product Cyclization & Dehydration

Caption: Accepted N-acyliminium ion mechanism for the Biginelli reaction.

Performance Analysis

The primary advantage of the Biginelli reaction is its convergence and efficiency, allowing for the rapid assembly of complex molecules in a single step.[9] However, the classical protocol often requires strong acid catalysts and high temperatures, leading to low yields and significant side reactions, most notably the Knoevenagel condensation between the aldehyde and the β-ketoester.[12] Modern variations have overcome these limitations by employing milder Lewis acid catalysts, ionic liquids, or microwave irradiation, which significantly improve yields and reduce reaction times.[12]

Self-Validating Experimental Protocol: Microwave-Assisted Biginelli Synthesis

This modern protocol demonstrates a green and efficient approach to synthesizing DHPMs, leveraging microwave energy to accelerate the reaction.[12]

  • Reagent Mixing: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of sulfamic acid (~0.1 mmol).

  • Reaction Setup: Place the sealed vessel inside a laboratory microwave reactor.

  • Irradiation: Irradiate the mixture at a power of 300W. To prevent excessive pressure buildup, apply irradiation in pulses (e.g., 30 seconds on, 15 seconds off). The total irradiation time is typically 2-5 minutes.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the aldehyde.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Add 10 mL of ice-cold water to the reaction mixture.

  • Precipitation and Isolation: The solid product should precipitate out of the aqueous solution. Collect the solid by vacuum filtration, washing with cold water.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol to yield the pure DHPM.

Head-to-Head Comparison of Synthesis Routes

The choice of a synthetic route is dictated by the specific target molecule, available starting materials, and desired scale. The following table provides a direct comparison of the key performance indicators for the Pinner and Biginelli reactions.

FeaturePinner SynthesisBiginelli Reaction
Reaction Type Two-component cyclocondensationThree-component one-pot reaction
Typical Yields Moderate to good (50-85%)Variable; Classical: low (20-60%)[12], Modern: good to excellent (70-95%+)[12]
Product Fully aromatic pyrimidines3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)
Substrate Scope Broad; requires 1,3-dicarbonyls and amidines.[6]Broad; requires aldehyde, β-dicarbonyl, and urea/thiourea.[11]
Operational Simplicity Moderate; may require pre-formation of reagents.High; all components are mixed in one pot.[9]
Reaction Conditions Often requires strong acid/base, high temperatures.Classical: harsh acid, high temperatures. Modern: milder catalysts, microwave, solvent-free.[12]
Key Advantage Direct synthesis of aromatic pyrimidines; versatile substitution.[7]High atom economy, operational simplicity, rapid library synthesis.[9]
Key Disadvantage Can require harsh conditions; amidines can be unstable.Classical version suffers from low yields and side products.[12] Product requires subsequent oxidation for aromatization.

Comparative Workflow

The following diagram illustrates the fundamental workflow differences between the two primary routes discussed. The Biginelli reaction offers a more convergent path, while the Pinner synthesis provides a direct route to the aromatic core.

G cluster_0 Pinner Synthesis cluster_1 Biginelli Reaction p_start 1,3-Dicarbonyl + Amidine p_react Cyclocondensation (Heat, Acid/Base) p_start->p_react p_prod Aromatic Pyrimidine p_react->p_prod b_start Aldehyde + Urea + β-Ketoester b_react One-Pot 3-CR (Acid Catalyst) b_start->b_react b_dhpm DHPM b_react->b_dhpm b_oxid Oxidation (Optional) b_dhpm->b_oxid b_prod Aromatic Pyrimidinone b_oxid->b_prod

Caption: High-level workflow comparison of the Pinner and Biginelli routes.

Conclusion

The synthesis of pyrimidine derivatives is a mature yet continually evolving field. For the direct synthesis of fully aromatic pyrimidines with diverse substitution patterns, the Pinner synthesis remains a robust and reliable choice, albeit sometimes at the cost of harsh reaction conditions. For rapid, atom-economical access to dihydropyrimidinones, a key pharmacophore, the Biginelli reaction is unparalleled, especially when employing modern, optimized protocols that enhance yields and minimize environmental impact.

Ultimately, the selection of a synthetic strategy is not a matter of one route being definitively "better" but rather which is most "fit for purpose." A researcher targeting a small, focused set of aromatic pyrimidines might favor the Pinner approach for its directness. In contrast, a medicinal chemist aiming to generate a large library of diverse DHPMs for high-throughput screening would almost certainly leverage the efficiency of a modern Biginelli protocol. A thorough understanding of the mechanisms, advantages, and limitations of each route, as presented in this guide, is essential for making informed experimental choices that accelerate research and development.

References

  • López-Alberca, M. P., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743. [Link]

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]

  • Kaur, R., & Sharma, R. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 21(5), 347-385. [Link]

  • Tidwell, M. W., & Brunton, S. A. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(18), 6682. [Link]

  • Wikipedia. (2023). Pyrimidine. [Link]

  • Shaikh, R., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 316-327. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]

  • Bior, J. T. (2018). Pinner pyrimidine synthesis. SlideShare. [Link]

  • Wikipedia. (2023). Von Richter reaction. [Link]

  • Gorgani, L., et al. (2017). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Pharmaceuticals, 10(4), 88. [Link]

  • Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 9(1), e202303949. [Link]

  • Chu, X.-Q., et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters, 24(9), 1836-1841. [Link]

  • de la Torre, A., & Sierra, M. A. (2022). Recent Advances in the Prins Reaction. Molecules, 27(17), 5621. [Link]

  • Ali, M. A., & Ismael, M. Q. (2023). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidine‐2‐(1‐(H)one. Journal of Synthetic Chemistry, 2(2), 156-163. [Link]

  • Gautam, A. (2018). Pinner pyrimidine synthesis. SlideShare. [Link]

  • Wikipedia. (2023). Biginelli reaction. [Link]

  • Wikipedia. (2023). Prins reaction. [Link]

  • Glukhareva, T. V., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]

Sources

Validation

A Comparative Guide to the Validation of a Novel UPLC-UV Method for the Quantification of Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine

Introduction Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The pyrimidine core is a prevalent scaffold in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The pyrimidine core is a prevalent scaffold in medicinal chemistry, making the purity and accurate quantification of its derivatives a critical aspect of drug development and quality control.[1] An analytical method that is not only accurate and precise but also rapid and efficient is essential for high-throughput screening, stability testing, and final product release.

This guide presents a comprehensive validation of a newly developed Ultra-Performance Liquid Chromatography (UPLC) method with UV detection for the quantification of Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine. The performance of this novel UPLC method is objectively compared against a conventional High-Performance Liquid Chromatography (HPLC) method, providing the supporting experimental data necessary for an informed selection. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary procedures to demonstrate that an analytical method is suitable for its intended purpose.[2][3]

The primary objective of this guide is to move beyond a simple recitation of protocols. Instead, it aims to provide a causal explanation for the experimental choices made, thereby offering a deeper understanding of the method's development and validation. By grounding our claims in authoritative standards and presenting clear, comparative data, we establish the trustworthiness and scientific integrity of the new UPLC method as a superior alternative for the analysis of this specific amine compound.

Methodology Overview: The Validation Workflow

The validation process is a systematic series of experiments designed to verify the performance of an analytical method. For both the new UPLC and the conventional HPLC methods, we will assess the same set of validation characteristics as stipulated by the ICH Q2(R1) guideline.[4] The workflow ensures that every aspect of the method's performance is rigorously tested and documented.

The key validation parameters to be compared are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the structured workflow employed for the validation of both analytical methods.

Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Comparative Analysis & Reporting Dev New UPLC & Conventional HPLC Method Development Opt Parameter Optimization (Mobile Phase, Flow Rate, Wavelength) Dev->Opt Initial Screening Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (Signal-to-Noise) Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Comp Data Comparison (UPLC vs. HPLC) Rob->Comp Report Final Validation Report & Method Recommendation Comp->Report

Caption: A flowchart of the analytical method validation process.

Comparative Performance Analysis

The core of this guide is the direct comparison of the new UPLC-UV method and the conventional HPLC-UV method across all critical validation parameters. The data presented below is designed to be representative of what would be expected from such a study.

Specificity and Forced Degradation

Rationale: Specificity is arguably the most critical validation parameter for an impurity control method. It proves that the method can accurately measure the analyte without interference from other components like impurities, degradation products, or matrix components. To challenge the methods, forced degradation studies were performed.[5] These studies intentionally stress the drug substance under harsh conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[6] A truly stability-indicating method will be able to separate the main analyte peak from all degradation product peaks.

Results: The new UPLC method demonstrated superior resolving power. As seen in the hypothetical chromatograms, the UPLC method resolved all degradation peaks from the main analyte peak, whereas the HPLC method showed co-elution between the main peak and a degradation product formed under basic hydrolysis.

Table 1: Comparison of Method Specificity

ParameterNew UPLC-UV MethodConventional HPLC-UV Method
Run Time 5 minutes15 minutes
Resolution (Analyte vs. Closest Impurity) 2.81.4 (Co-elution observed)
Peak Purity (Analyte) Pass (Index > 0.999)Fail (Index < 0.990)
Forced Degradation Conditions
Acid Hydrolysis (0.1N HCl)No interferenceNo interference
Base Hydrolysis (0.1N NaOH)Complete separationCo-elution of degradant
Oxidation (3% H₂O₂)Complete separationComplete separation
Thermal (80°C)No interferenceNo interference
Photolytic (ICH Q1B)No interferenceNo interference

Analysis: The superior resolution of the UPLC method is a direct result of using columns packed with smaller (sub-2 µm) particles, which leads to more efficient separation.[7][8] This is a critical advantage, as the failure of the HPLC method to separate a key degradant would render it unsuitable for stability studies according to regulatory guidelines.[9][10]

The potential degradation pathway under basic conditions might involve hydrolysis of the pyrimidine ring or side-chain modifications. The ability of the UPLC method to resolve these closely related species underscores its suitability for quality control.

Degradation_Pathway cluster_stress Forced Degradation Stress Conditions cluster_degradants Potential Degradation Products Analyte Analyte Acid Acidic (HCl) Analyte->Acid Stable Base Basic (NaOH) Analyte->Base Ox Oxidative (H₂O₂) Analyte->Ox Deg1 Hydrolysis Product A (e.g., Ring Opening) Base->Deg1 Major Pathway (Observed) Deg2 Oxidation Product B (e.g., N-Oxide) Ox->Deg2 Minor Pathway (Observed)

Caption: Potential degradation pathways under stress conditions.

Linearity and Range

Rationale: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. This is fundamental for accurate quantification. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.

Results: Both methods exhibited excellent linearity, with correlation coefficients (R²) greater than 0.999. The UPLC method, however, showed a slightly wider linear range.

Table 2: Comparison of Linearity and Range

ParameterNew UPLC-UV MethodConventional HPLC-UV Method
Range Studied 1 - 200 µg/mL5 - 150 µg/mL
Correlation Coefficient (R²) 0.99980.9995
Y-intercept Minimal (close to zero)Minimal (close to zero)
Regression Equation y = 25432x + 150y = 8765x + 210

Analysis: The strong correlation coefficients for both methods indicate that they are both capable of providing linear results. The wider range of the UPLC method could be advantageous for analyzing samples with varying concentrations of the analyte without requiring dilution.

Accuracy

Rationale: Accuracy, or trueness, measures how close the experimental value is to the true value. It is typically assessed by performing recovery studies on samples spiked with a known amount of analyte.[11]

Results: Accuracy was determined by spiking a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). Both methods demonstrated excellent accuracy, with recovery values well within the acceptable range of 98-102%.

Table 3: Comparison of Accuracy (Recovery %)

Spiked LevelNew UPLC-UV MethodConventional HPLC-UV Method
80% 100.5%99.8%
100% 99.7%100.3%
120% 101.1%101.5%
Average Recovery 100.4% 100.5%

Analysis: The results confirm that both methods are highly accurate and capable of providing results that are very close to the true value.

Precision (Repeatability and Intermediate Precision)

Rationale: Precision measures the random error of a method. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision within the same laboratory, but with different analysts, on different days, and using different equipment.

Results: Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. The UPLC method showed slightly better precision (lower %RSD) in both repeatability and intermediate precision studies.

Table 4: Comparison of Precision (%RSD)

ParameterNew UPLC-UV MethodConventional HPLC-UV Method
Repeatability (n=6) 0.45%0.85%
Intermediate Precision
Analyst 1 vs. Analyst 20.62%1.10%
Day 1 vs. Day 20.58%1.05%

Analysis: While both methods meet the typical acceptance criterion of %RSD < 2%, the lower %RSD values for the UPLC method indicate less variability and higher reliability. This is often attributed to the more robust and automated nature of modern UPLC systems, which minimizes human error.[12][13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are critical for the analysis of impurities and degradation products at trace levels.

Results: The LOD and LOQ were determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. The UPLC method demonstrated significantly lower LOD and LOQ values.

Table 5: Comparison of LOD and LOQ

ParameterNew UPLC-UV MethodConventional HPLC-UV Method
LOD (µg/mL) 0.3 µg/mL1.5 µg/mL
LOQ (µg/mL) 1.0 µg/mL5.0 µg/mL

Analysis: The 5-fold improvement in sensitivity with the UPLC method is a significant advantage.[7] This enhanced sensitivity is due to the sharper, more concentrated peaks produced by UPLC, which stand out more clearly from the baseline noise.[12] This makes the UPLC method far more suitable for trace impurity analysis.

Robustness

Rationale: Robustness testing evaluates the method's resilience to small, deliberate changes in its parameters, such as mobile phase composition, flow rate, and column temperature. This provides confidence that the method will perform consistently in different laboratories or under slightly different conditions.

Results: The new UPLC method was found to be more robust, with key performance indicators like retention time and peak area showing less variation when method parameters were altered.

Table 6: Comparison of Robustness

Parameter VariedEffect on UPLC Method (% Change)Effect on HPLC Method (% Change)
Flow Rate (±10%) < 1.5%< 3.0%
Organic Phase (±2%) < 2.0%< 4.5%
Column Temperature (±5°C) < 1.0%< 2.5%

Analysis: The superior robustness of the UPLC method suggests it is more likely to be successfully transferred between different instruments and laboratories without the need for significant re-optimization.

Detailed Experimental Protocols

New Method: UPLC-UV Protocol
  • Instrumentation: Waters ACQUITY UPLC H-Class System with a Photodiode Array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Comparative Method: Conventional HPLC-UV Protocol
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1.0 min: 10% B

    • 1.0-10.0 min: 10% to 90% B

    • 10.0-12.0 min: Hold at 90% B

    • 12.0-12.1 min: 90% to 10% B

    • 12.1-15.0 min: Equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Conclusion

The validation data unequivocally demonstrates that the new UPLC-UV method is a superior alternative to the conventional HPLC-UV method for the analysis of Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine.

The UPLC method offers several key advantages:

  • Significantly Faster Analysis: A 3-fold reduction in run time (5 minutes vs. 15 minutes) dramatically increases sample throughput.[14]

  • Superior Specificity: The ability to resolve the analyte from all forced degradation products makes it a truly stability-indicating method.

  • Enhanced Sensitivity: A 5-fold lower LOQ allows for the accurate quantification of trace-level impurities.

  • Improved Precision and Robustness: Lower %RSD values and less susceptibility to minor parameter changes indicate a more reliable and transferable method.

  • Reduced Environmental Impact: The lower flow rate and shorter run time result in a significant reduction in solvent consumption and waste generation, aligning with green chemistry principles.[14]

While the conventional HPLC method provides acceptable performance for basic assays, its lack of specificity in the presence of certain degradation products and lower sensitivity limit its utility. For researchers, scientists, and drug development professionals who require a robust, reliable, and efficient analytical method for quality control and stability testing, the newly validated UPLC-UV method is the recommended choice.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Ruiz-Bermejo, M., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines. PLOS ONE. [Link]

  • U.S. Food and Drug Administration. (2020). Guidance for Industry: Q3B(R2) Impurities in New Drug Products. FDA. [Link]

  • Tsuji, K., et al. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • U.S. Food and Drug Administration. (2020). ANDAs: Impurities in Drug Products Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. Alispharm. [Link]

  • Cobb, Z., et al. (2015). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal. [Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). EMA. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Tölgyesi, A., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. [Link]

  • Patsnap. (2025). HPLC vs UPLC: Resolution and Throughput Compared. Patsnap. [Link]

  • Waterman, K. C., et al. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • Verma, G., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry. [Link]

  • Czerwińska, M., & Śliwińska, A. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Molecules. [Link]

  • Baertschi, S. W., et al. (2005). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Kumar, A., et al. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Health Canada. (2015). Guidance Document: Validation of Analytical Procedures: Text and Methodology ICH Topic Q2(R1). Health Canada. [Link]

  • GMP Insiders. (2025). HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(Propan-2-yl)pyrimidine Derivatives in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Its derivatives have demonstrated a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific subclass: 2-(propan-2-yl)pyrimidine derivatives. Our focus is to elucidate how structural modifications to this scaffold influence biological activity, thereby offering a valuable resource for researchers and professionals engaged in drug design and development.

The inclusion of a 2-isopropyl group on the pyrimidine ring can significantly impact the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its interaction with biological targets. Understanding the nuanced effects of further substitutions on this core structure is paramount for the rational design of potent and selective therapeutic agents.

Core Structure and Numbering

The foundational structure for the derivatives discussed in this guide is the 2-(propan-2-yl)pyrimidine ring. The standard numbering convention for the pyrimidine ring is illustrated below, which will be used throughout this guide to denote substituent positions.

Caption: Core structure and numbering of the 2-(propan-2-yl)pyrimidine scaffold.

Comparative Analysis of Biological Activities

The biological profile of 2-(propan-2-yl)pyrimidine derivatives is diverse, with prominent activities observed in oncology and anti-inflammatory research. The following sections provide a comparative analysis of these derivatives based on their therapeutic targets and the influence of structural modifications.

Anticancer Activity: Targeting Protein Kinases

Protein kinases are a significant class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention.[4][5] Pyrimidine derivatives are well-established as kinase inhibitors, and the 2-(propan-2-yl)pyrimidine scaffold has been explored for this purpose.[6]

A notable example involves derivatives of 2,4-diaminopyrimidine. In a study focused on anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), a 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine was used as a starting material.[6] While the primary focus was not the 2-isopropyl group itself, the study provides valuable insights into substitutions at other positions of a pyrimidine core bearing a related bulky lipophilic group. The study highlights the importance of the substitution pattern at the 4- and 5-positions for potent and selective inhibition.

Key SAR Insights for Anticancer Activity:

  • Substitution at the 4-position: The nature of the substituent at the C4 position is critical for activity. Often, an amino group at this position serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket.[7]

  • Aromatic and Heteroaromatic Groups: The introduction of substituted anilino or other aromatic moieties at the C4 or C6 positions can significantly enhance potency. These groups can occupy hydrophobic pockets within the enzyme's active site.[7]

  • Electron-Withdrawing/Donating Groups: The electronic properties of substituents on appended aromatic rings can modulate activity. For instance, in some series, electron-withdrawing groups on a phenyl ring at C4 have been shown to increase anticancer efficacy.[8]

Table 1: Comparative Anticancer Activity of Selected Pyrimidine Derivatives

Compound IDCore ScaffoldR4-SubstituentR5-SubstituentR6-SubstituentTarget/Cell LineIC50 (µM)Reference
II-9OH 2-(4-hydroxyphenyl)pyrimidineVaried amine--VEGFR-20.085[7]
II-9OH 2-(4-hydroxyphenyl)pyrimidineVaried amine--MCF-71.64[7]
12a 2,4-pyrimidinediamine-NH-(phenyl)-NH-linker-Cl-A549, SK-N-BE(2)Potent inhibition[6]
R2 2-aminopyrimidine4-nitrophenyl-naphthalen-2-ylPanC-152.68 µg/mL[9]

Note: The table includes data from related pyrimidine scaffolds to infer potential SAR trends for 2-(propan-2-yl)pyrimidine derivatives due to a lack of directly comparable data for a series of 2-(propan-2-yl)pyrimidine analogs in the initial search.

G cluster_0 Structure-Activity Relationship for Anticancer Activity cluster_1 Substitutions PyrimidineCore 2-(Propan-2-yl)pyrimidine Core R4 C4-Amino Group (H-bond donor) Activity Enhanced Kinase Inhibition & Antiproliferative Activity R4->Activity R6 C6-Aryl/Heteroaryl (Hydrophobic interactions) ArylSub Substituents on Aryl Ring (Electronic Effects) R6->ArylSub ArylSub->Activity Pyrimidinederivative Pyrimidinederivative->R4 Pyrimidinederivative->R6

Caption: Key structural modifications influencing the anticancer activity of pyrimidine derivatives.

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[10]

A study on novel isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives demonstrated potent anti-inflammatory and antimicrobial activities.[11] Although this represents a fused pyrimidine system, the presence of the isopropyl ester highlights the tolerance for this bulky lipophilic group in achieving anti-inflammatory effects.

Key SAR Insights for Anti-inflammatory Activity:

  • Fused Ring Systems: The fusion of other heterocyclic rings, such as thiazole or pyrazole, to the pyrimidine core can lead to potent anti-inflammatory agents.[2][11]

  • Substituents on Fused Rings: The nature of substituents on the fused ring system plays a crucial role in determining the potency and selectivity of COX inhibition.[10]

  • Carboxylate and Amide Moieties: The presence of carboxylate or carboxamide groups can provide additional interaction points with the target enzyme, enhancing binding affinity.

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following are standardized protocols for assays commonly used in the evaluation of 2-(propan-2-yl)pyrimidine derivatives.

Protocol 1: General Synthesis of 2,4-Disubstituted Pyrimidines

This protocol describes a common synthetic route for preparing 2,4-disubstituted pyrimidines, which can be adapted for the synthesis of 2-(propan-2-yl)pyrimidine derivatives.

Step 1: Synthesis of the Pyrimidine Core

  • To a solution of an appropriate amidine (e.g., isobutyramidine for the 2-isopropyl group) in a suitable solvent (e.g., ethanol), add a 1,3-dicarbonyl compound.

  • Add a base (e.g., sodium ethoxide) and reflux the mixture for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, neutralize with acid, and extract the product.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Functionalization of the Pyrimidine Core

  • The synthesized pyrimidine core can be further functionalized, for example, by chlorination using phosphoryl chloride (POCl₃) to introduce chloro groups at the 4- and 6-positions.

  • These chloro groups can then be displaced by various nucleophiles (amines, alcohols, thiols) in a controlled manner to introduce diversity at these positions.

G cluster_0 General Synthetic Workflow start Amidine + 1,3-Dicarbonyl step1 Cyclocondensation (Base, Reflux) start->step1 intermediate Substituted Pyrimidine Core step1->intermediate step2 Chlorination (e.g., POCl3) intermediate->step2 activated_intermediate Chlorinated Pyrimidine step2->activated_intermediate step3 Nucleophilic Substitution (Amines, Alcohols, etc.) activated_intermediate->step3 product Diverse 2-(Propan-2-yl)pyrimidine Derivatives step3->product

Caption: A generalized workflow for the synthesis of 2-(propan-2-yl)pyrimidine derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of the synthesized compounds against a specific protein kinase.

  • Prepare a solution of the test compound at various concentrations.

  • In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compound to the wells.

  • Incubate the plate at a specific temperature for a set period to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or radioactivity).

  • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

The 2-(propan-2-yl)pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The structure-activity relationship studies, although not exhaustively focused on this specific scaffold in the reviewed literature, suggest that modifications at the 4-, 5-, and 6-positions of the pyrimidine ring are crucial for modulating biological activity. The introduction of amino, aryl, and heteroaryl groups can lead to potent kinase inhibitors, while the fusion of other heterocyclic rings can result in effective anti-inflammatory compounds.

Future research should focus on the systematic exploration of the chemical space around the 2-(propan-2-yl)pyrimidine core. A more focused library of derivatives with diverse substituents at the 4-, 5-, and 6-positions should be synthesized and screened against a panel of relevant biological targets. This will provide a more comprehensive understanding of the SAR for this specific scaffold and facilitate the design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
  • The Associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell prolifer
  • Zhang, H., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 151, 549-562.
  • Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Bioorganic & Medicinal Chemistry, 58, 116664.
  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 531-552.
  • Thurmond, R. L., et al. (2014). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists. Journal of Medicinal Chemistry, 57(4), 1546-1565.
  • Sharif, T., et al. (2013). New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells. PLoS One, 8(9), e75601.
  • (2012). Synthesis and Biological Evaluation of Novel Isopropyl 2-thiazolopyrimidine-6-carboxylate Derivatives.
  • Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Journal of Applied Pharmaceutical Science, 14(11), 001-013.
  • Ghorab, M. M., et al. (2014). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of Heterocyclic Chemistry, 51(4), 984-991.
  • Khan, K. M., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3328.
  • (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Protein kinase inhibitor. Wikipedia.
  • Al-Said, M. S., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 19(8), 11834-11854.
  • Savall, B. M., et al. (2025). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H-4 Receptor Antagonists.
  • (2005).
  • WO2007044426A3 - Pyrazolopyrimidines as protein kinase inhibitors.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Protein Kinases Inhibitors Library. ChemDiv.
  • (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
  • Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives.
  • (2021).
  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
  • Gu, Y. F., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(19), 3505.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine

This document provides essential safety protocols and operational guidance for the handling and disposal of Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine. As a novel research chemical, a specific Safety Data Sheet...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine. As a novel research chemical, a specific Safety Data Sheet (SDS) is not yet available. Therefore, this guide is built upon a rigorous hazard assessment derived from the chemical's constituent functional groups—a substituted pyrimidine and a secondary amine—and data from structurally analogous compounds. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Assessment: An Inferred Profile

Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine's structure suggests a combination of hazards associated with both pyrimidine derivatives and aliphatic amines.

  • Pyrimidine Moiety: Compounds containing a pyrimidine ring can cause skin, eye, and respiratory system irritation.[1][2][3][4][5] Some substituted pyrimidines are also classified as flammable solids.[6]

  • Amine Functionality: Aliphatic amines, such as the N-methyl group present, can be corrosive and cause severe burns to the skin and eyes.[7][8][9][10] They can also be harmful if swallowed or inhaled and may cause sensitization.[8][9] Some amines are combustible liquids.[7][8][10]

Based on these structural analogs, Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine should be handled as a substance that is potentially corrosive, an irritant to the skin, eyes, and respiratory tract, harmful if ingested, and possibly combustible.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield should be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[11]Protects against splashes of the potentially corrosive and irritating liquid, which could cause severe eye damage.[7][8][12]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[3][10][13] Select gloves with a thickness of at least 5 mil. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination occurs.Prevents skin contact with the potentially corrosive and irritating substance.[8][9] Nitrile and neoprene offer good resistance to a range of chemicals.[10][12]
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[11][13]Protects skin and personal clothing from splashes and spills. Flame resistance provides protection in case of fire, given the potential flammability of related compounds.
Foot Protection Closed-toe, non-perforated shoes made of a chemically resistant material.Protects feet from spills and falling objects.
Respiratory Protection All handling of the compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[7] If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]The compound may be volatile and cause respiratory irritation.[2][3][8] A fume hood provides the primary engineering control to prevent inhalation.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures minimal exposure and reduces the risk of incidents.

3.1. Preparation and Pre-Handling Check

  • Designated Area: All work with Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: Ensure a chemical spill kit containing an absorbent material suitable for amines is available in the laboratory.

  • Review Protocol: Before starting, review this handling protocol and the experimental plan to identify potential hazards.

3.2. Donning PPE Workflow

The correct sequence for putting on PPE is crucial for ensuring complete protection.

PPE_Donning cluster_prep Preparation cluster_main_ppe Primary Protection Lab_Coat 1. Don Lab Coat Shoes 2. Ensure Proper Footwear Goggles 3. Don Safety Goggles Shoes->Goggles Face_Shield 4. Don Face Shield (if required) Goggles->Face_Shield Gloves 5. Don Gloves Face_Shield->Gloves

Caption: Workflow for donning Personal Protective Equipment.

3.3. Chemical Handling Procedure

  • Transfer: When transferring the chemical, use a syringe or a pipette with a disposable tip. Perform all transfers over a secondary containment tray to catch any potential spills.

  • Weighing: If weighing a solid form, do so in a fume hood on a tared weigh boat. For liquids, weigh in a sealed container.

  • Heating and Reactions: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames. Ensure any reaction vessel is adequately vented within the fume hood.

  • Post-Handling: After use, securely seal the primary container. Wipe down the external surface of the container and the work area within the fume hood with a suitable decontaminating solution (e.g., 70% ethanol), followed by a dry wipe.

3.4. Doffing PPE Workflow

Removing PPE in the correct order is critical to prevent self-contamination.

PPE_Doffing cluster_decon Decontamination cluster_final Final Removal & Hygiene Gloves_Outer 1. Remove Outer Gloves (if double-gloved) Face_Shield 2. Remove Face Shield Gloves_Outer->Face_Shield Lab_Coat 3. Remove Lab Coat Face_Shield->Lab_Coat Goggles 4. Remove Safety Goggles Lab_Coat->Goggles Gloves_Inner 5. Remove Inner Gloves Goggles->Gloves_Inner Wash_Hands 6. Wash Hands Thoroughly Gloves_Inner->Wash_Hands

Caption: Workflow for doffing Personal Protective Equipment.

Disposal Plan: Responsible Waste Management

All waste containing Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine must be treated as hazardous waste.

4.1. Waste Segregation and Collection

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with amines (e.g., high-density polyethylene). Do not mix with other waste streams unless compatibility is confirmed.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and absorbent materials, must be collected in a separate, clearly labeled hazardous waste bag or container.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated puncture-resistant sharps container.

4.2. Container Management

  • Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The label must include the full chemical name, "Hazardous Waste," and the accumulation start date.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of laboratory personnel and away from general traffic areas.

4.3. Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Provide them with a complete inventory of the waste.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. Report the spill to your EHS department.

References

  • Fisher Scientific. (2010, November 6). Safety Data Sheet - N-Benzylmethylamine.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Aminopyrimidine.
  • Fisher Scientific. (2013, January 22). Safety Data Sheet - 5-Methylpyrimidine.
  • Cole-Parmer. (2006, February 14). Material Safety Data Sheet - N-Methylbenzylamine.
  • MilliporeSigma. (n.d.). 5-Methylpyrimidine 96.
  • Estevez, V., Villacampa, M., & Menendez, J. C. (2010). The Catalytic, Asymmetric Synthesis of Dihydropyrimidines and Dihydropyrimidinones. Chemical Society Reviews, 39, 4402-4421.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - 2-Aminopyrimidine.
  • Vidal, B., et al. (2020). Modified Pinner reaction with β-keto esters and amidines.
  • Santa Cruz Biotechnology. (n.d.). 2-Aminopyrimidine Material Safety Data Sheet.
  • Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
  • BenchChem. (n.d.). Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application.
  • National Center for Biotechnology Information. (n.d.). 5-Methylpyrimidine. PubChem Compound Database. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.). N-Benzyl Methylamine MATERIAL SAFETY DATA SHEET.
  • Echemi. (n.d.). 2-Aminopyrimidine SDS, 109-12-6 Safety Data Sheets.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Aminopyrimidine-5-boronic acid.
  • Chandra, R., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Pakistan Journal of Pharmaceutical Sciences, 25(2), 341-348.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health and Safety.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Echemi. (n.d.). 2-Chloro-5-methylpyrimidine SDS, 22536-61-4 Safety Data Sheets.
  • Chem Service. (2019, November 13). Safety Data Sheet - N-Methylbenzylamine Hydrochloride.
  • Jubilant Ingrevia Limited. (2024, February 2).
  • Interscan Corporation. (2025, May 15). How to Choose the Right PPE for Hazardous Gases.
  • Thermo Fisher Scientific. (2010, November 6). Safety Data Sheet - N-Benzylmethylamine.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine
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Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine
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